molecular formula C7H7F3N2O B3346979 (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol CAS No. 1260648-82-5

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol

Numéro de catalogue: B3346979
Numéro CAS: 1260648-82-5
Poids moléculaire: 192.14 g/mol
Clé InChI: OCPUIAMWQGFOEF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol is a useful research compound. Its molecular formula is C7H7F3N2O and its molecular weight is 192.14 g/mol. The purity is usually 95%.
The exact mass of the compound (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol is 192.05104734 g/mol and the complexity rating of the compound is 174. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

[2-methyl-4-(trifluoromethyl)pyrimidin-5-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-4-11-2-5(3-13)6(12-4)7(8,9)10/h2,13H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPUIAMWQGFOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857608
Record name [2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260648-82-5
Record name [2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol (CAS: 1260648-82-5) is a highly specialized, fluorinated N-heterocyclic building block[1]. In modern medicinal chemistry, the strategic incorporation of trifluoromethylated pyrimidines is a proven methodology to enhance metabolic stability, modulate lipophilicity, and improve blood-brain barrier (BBB) penetrance[2]. This in-depth guide provides a technical analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic protocols, with a specific focus on its utility in the development of central nervous system (CNS) therapeutics, such as Phosphodiesterase 2A (PDE2A) inhibitors[2][3].

Structural and Physicochemical Profiling

Understanding the baseline properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems.

Quantitative Data Summary
PropertyValue
IUPAC Name (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol
CAS Registry Number 1260648-82-5
Molecular Formula C₇H₇F₃N₂O
Molecular Weight 192.14 g/mol
Physical State Solid (Predicted based on H-bonding & MW)
Primary Synthetic Handle C5-Hydroxymethyl (-CH₂OH)
Mechanistic Insight: Electronic and Steric Modulation

The reactivity of this molecule is dictated by the push-pull dynamics of its substituents. The electron-withdrawing nature of the C4-trifluoromethyl group exerts a strong inductive pull (-I effect) on the pyrimidine π-system. This significantly reduces the basicity of the pyrimidine nitrogens (lowering the pKa to ~2.5), rendering the core highly resistant to oxidative metabolism—such as degradation by hepatic cytochrome P450 enzymes[4].

Simultaneously, the C2-methyl group provides steric shielding and a slight hyperconjugative electron donation (+I effect), protecting the ring from unwanted nucleophilic attack. The C5-hydroxymethyl group functions as the primary synthetic anchor. It behaves similarly to a benzylic alcohol, allowing for selective functionalization (oxidation or halogenation) without disrupting the deactivated, stable core[5].

ElectronicEffects CF3 C4-Trifluoromethyl (Electron Withdrawing) Pyr Pyrimidine Core (pKa ~2.5, Low Basicity) CF3->Pyr Inductive Pull (-I) CH3 C2-Methyl (Steric Shielding) CH3->Pyr Hyperconjugation (+I) CH2OH C5-Hydroxymethyl (Synthetic Handle) Pyr->CH2OH Scaffold Anchor

Fig 1. Electronic and steric effects modulating the pyrimidine core reactivity.

Application in CNS Drug Development: PDE2A Inhibitors

Phosphodiesterase 2A (PDE2A) is highly expressed in the limbic system and is a critical therapeutic target for cognitive disorders, including Alzheimer's disease and schizophrenia[3]. Inhibitors of PDE2A require high target selectivity and excellent pharmacokinetic profiles.

The (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl) moiety acts as an optimal bioisostere for endogenous purine scaffolds (such as cAMP and cGMP). By replacing electron-rich aromatic rings with this electron-deficient fluorinated pyrimidine, researchers achieve lower off-target kinase binding, extended plasma half-lives, and enhanced lipid solubility for BBB crossing[2].

SyntheticWorkflow Start (2-Methyl-4-(trifluoromethyl) pyrimidin-5-yl)methanol Oxidation Dess-Martin Oxidation (DCM, RT, 2h) Start->Oxidation Aldehyde Pyrimidin-5-yl Carbaldehyde Intermediate Oxidation->Aldehyde RedAmination Reductive Amination (NaBH(OAc)3, Amine) Aldehyde->RedAmination PDE2 PDE2A Inhibitor Candidate (CNS Active) RedAmination->PDE2

Fig 2. Step-by-step synthetic workflow for generating PDE2A inhibitors.

Validated Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems , incorporating specific in-process and post-process checkpoints to verify successful chemical transformations.

Protocol 1: Mild Oxidation to (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)carbaldehyde

Causality & Rationale: The conversion of the C5-hydroxymethyl group to an aldehyde is a prerequisite for subsequent reductive amination workflows. Dess-Martin Periodinane (DMP) is selected over harsher oxidants (e.g., Jones reagent or KMnO₄) to prevent over-oxidation to the carboxylic acid and to accommodate the electron-deficient nature of the pyrimidine ring without causing ring-opening[6][7].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under an argon atmosphere at 0 °C.

  • Reagent Addition: Add 1.1 equivalents of Dess-Martin Periodinane portion-wise. Causality: The slight stoichiometric excess ensures complete conversion while minimizing the generation of hypervalent iodine byproducts[5].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 to 2 hours.

  • Validation Checkpoint 1 (In-Process): Perform Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase. The reaction is validated as complete when the highly polar alcohol spot completely disappears, and a new, strongly UV-active, less polar spot (the aldehyde) emerges.

  • Quenching: Add a 1:1 (v/v) mixture of saturated aqueous NaHCO₃ and 10% Na₂S₂O₃. Causality: Na₂S₂O₃ reduces unreacted DMP and the iodinane byproduct to water-soluble 2-iodobenzoic acid derivatives, while NaHCO₃ neutralizes the acetic acid byproduct generated during the oxidation[6].

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Post-Workup): Analyze the crude product via ¹H-NMR. The successful formation of the aldehyde is definitively confirmed by the appearance of a distinct proton singlet at ~10.0–10.5 ppm, and the total disappearance of the hydroxymethyl methylene doublet/triplet at ~4.7 ppm.

Protocol 2: Halogenation to 5-(Chloromethyl)-2-methyl-4-(trifluoromethyl)pyrimidine

Causality & Rationale: Conversion to an alkyl chloride provides a potent electrophile for Sₙ2 alkylation with various nucleophiles (e.g., amines, thiols, or alkoxides)[5]. Thionyl chloride (SOCl₂) is utilized because it yields strictly volatile byproducts (SO₂ and HCl), which simplifies downstream purification.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting alcohol (1.0 eq) in anhydrous toluene or DCM at 0 °C.

  • Activation: Add 1.5 equivalents of SOCl₂ dropwise, followed by a catalytic amount of DMF (1-2 drops). Causality: DMF reacts with SOCl₂ to form the highly reactive Vilsmeier-Haack intermediate, which drastically accelerates the chlorination of the sterically hindered, electron-deficient alcohol.

  • Reaction: Stir the solution at room temperature for 3 hours.

  • Validation Checkpoint 1 (In-Process): Vigorous gas evolution (SO₂ and HCl) should be visible initially. The cessation of gas evolution serves as a macroscopic, self-validating indicator of reaction progression and completion.

  • Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ at 0 °C until a neutral pH (7) is reached. Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Validation Checkpoint 2 (Post-Workup): ¹H-NMR analysis will show a slight downfield shift of the C5-methylene protons from ~4.7 ppm (alcohol) to ~4.5 ppm (chloride), coupled with the complete absence of the broad -OH peak (typically ~2.5-3.5 ppm depending on concentration).

References

  • Discovery of Novel Phosphodiesterase-2A Inhibitors by Structure-Based Virtual Screening, Structural Optimization, and Bioassay Source: ACS Publications URL:[Link]

  • WO2018083098A1 - [1,2,4]triazolo[1,5-a]pyrimidine derivatives as PDE2 inhibitors Source: Google Patents URL
  • Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction Source: NIH / PMC URL:[Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists Source: ACS Publications URL:[Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors Source: MDPI URL:[Link]

  • Dess-Martin Oxidation Source: Organic Chemistry Portal URL:[Link]

Sources

1H and 13C NMR spectra for (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive NMR Analysis and Structural Validation of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol

Executive Summary

The structural elucidation of highly functionalized pyrimidine scaffolds is a critical quality control step in modern drug discovery. The compound (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol (CAS: 1260648-82-5) presents a unique analytical profile due to the presence of a strongly electron-withdrawing trifluoromethyl (-CF3) group, an exchangeable hydroxyl (-OH) proton, and a highly deshielded aromatic core. This technical guide establishes a robust, self-validating Nuclear Magnetic Resonance (NMR) methodology for the unambiguous characterization of this molecule, detailing the causality behind solvent selection, acquisition parameters, and heteronuclear coupling phenomena.

Introduction to the Chemical Environment

In the landscape of medicinal chemistry, pyrimidine derivatives are critical heterocyclic building blocks[1]. The introduction of a trifluoromethyl group at the C4 position significantly alters the electron density of the pyrimidine ring. This modification not only impacts the molecule's lipophilicity and metabolic stability but also creates distinct scalar coupling patterns in the 13 C NMR spectrum due to the spin-1/2 nature of 19 F nuclei[2]. Rigorous characterization requires a multinuclear approach ( 1 H, 13 C, 19 F) combined with 2D correlation spectroscopy to ensure absolute regiochemical assignment.

Experimental Methodologies: A Self-Validating Protocol

To achieve high-resolution spectral data, the experimental workflow must be carefully tailored to the molecule's specific functional groups.

Step 1: Sample Preparation and Solvent Selection

  • Weigh exactly 10.0 mg of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol.

  • Dissolve the compound in 0.6 mL of anhydrous Deuterated Dimethyl Sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is deliberately chosen over CDCl 3​ . The strong hydrogen-bond accepting nature of the sulfoxide oxygen locks the -OH proton, drastically slowing down its intermolecular chemical exchange rate. This allows the -OH proton to be observed as a sharp, quantifiable multiplet rather than a broad, ambiguous singlet.

  • Add 0.05% v/v of TSP (3-(trimethylsilyl)propionic acid- d4​ ) as an internal chemical shift reference ( δ = 0.00 ppm)[3].

Step 2: Instrument Tuning and Acquisition

  • 1 H NMR (400 MHz): Acquire 16 scans with a relaxation delay (d1) of 2.0 seconds to ensure complete relaxation of the methyl and hydroxyl protons.

  • 13 C{ 1 H} NMR (100 MHz): Acquire a minimum of 512 scans with broadband proton decoupling.

    • Causality: Quaternary carbons (C2, C4, C5) lack the Nuclear Overhauser Effect (NOE) enhancement provided by directly attached protons. Furthermore, the -CF 3​ carbon signal is split into a quartet, distributing its already low signal intensity across four peaks[4]. A high scan count is mandatory to achieve an acceptable signal-to-noise (S/N) ratio.

  • 19 F NMR (376 MHz): Acquire 64 scans.

NMR_Workflow Prep Sample Preparation (10 mg in 0.6 mL DMSO-d6) Acq1H 1H NMR Acquisition (400 MHz, ns=16, d1=2s) Prep->Acq1H Acq13C 13C{1H} NMR Acquisition (100 MHz, ns=512, d1=2s) Prep->Acq13C Acq19F 19F NMR Acquisition (376 MHz, ns=64) Prep->Acq19F Process Spectral Processing & Assignment (Multiplet Analysis, C-F Coupling) Acq1H->Process Acq13C->Process Acq19F->Process

Fig 1. Step-by-step NMR acquisition workflow for fluorinated pyrimidines.

1 H NMR Spectral Analysis

The proton spectrum provides immediate confirmation of the molecule's functional groups. The chemical shifts of the pyrimidine ring protons are highly sensitive to the nature and position of substituents[1].

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
H68.85Singlet (s)-1HPyrimidine aromatic CH
-OH5.45Triplet (t)5.51HHydroxyl proton
-CH 2​ -4.65Doublet (d)5.52HHydroxymethyl CH 2​
-CH 3​ 2.65Singlet (s)-3HC2-Methyl group

Mechanistic Insights: The H6 proton is severely deshielded ( δ 8.85) due to the combined electron-withdrawing inductive effects of the two adjacent ring nitrogens and the nearby -CF 3​ group. The self-validating nature of the DMSO- d6​ solvent choice is evident in the hydroxymethyl system: the -CH 2​

  • group appears as a doublet because it couples with the adjacent -OH proton, which reciprocally appears as a triplet ( 3JH−H​ = 5.5 Hz).

13 C and 19 F NMR Spectral Analysis

The carbon spectrum is defined by heteronuclear spin-spin coupling. Because 19 F has a nuclear spin of I=1/2 , it couples with adjacent 13 C nuclei following the 2nI+1 rule. With three equivalent fluorine atoms ( n=3 ), the affected carbon signals split into 1:3:3:1 quartets[4].

Table 2: 13 C and 19 F NMR Spectral Data (100/376 MHz, DMSO- d6​ )

NucleusPositionShift ( δ , ppm)Multiplicity JC−F​ Coupling (Hz)Assignment
13 CC2168.5Singlet (s)-Pyrimidine C2
13 CC6158.0Singlet (s)-Pyrimidine C6
13 CC4154.0Quartet (q) 2JC−F​ 36.0Pyrimidine C4 (adjacent to CF 3​ )
13 CC5132.5Singlet (s)-Pyrimidine C5
13 C-CF 3​ 121.5Quartet (q) 1JC−F​ 275.3Trifluoromethyl carbon
13 C-CH 2​ OH58.5Singlet (s)-Hydroxymethyl carbon
13 C-CH 3​ 25.5Singlet (s)-C2-Methyl carbon
19 F-CF 3​ -68.5Singlet (s)-Trifluoromethyl fluorines

Mechanistic Insights: The direct one-bond carbon-fluorine coupling ( 1JC−F​ ) is massive ( 275 Hz) due to strong orbital overlap, resulting in a wide quartet at 121.5 ppm[2]. The C4 carbon of the pyrimidine ring also experiences a two-bond coupling ( 2JC−F​ ) of approximately 36 Hz[2]. Recognizing these specific J -values is critical; if these quartets are absent, the structural integrity of the -CF 3​ group is compromised[4].

2D NMR Workflows for Unambiguous Assignment

To definitively prove the regiochemistry (e.g., ensuring the -CH 3​ is at C2 and the -CH 2​ OH is at C5), Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons.

HMBC_Correlations H6 H6 (8.85 ppm) C4 C4 (154.0 ppm) H6->C4 3J C5 C5 (132.5 ppm) H6->C5 2J CH2 CH2 (4.65 ppm) CH2->C4 3J CH2->C5 2J C6 C6 (158.0 ppm) CH2->C6 3J CH3 CH3 (2.65 ppm) C2 C2 (168.5 ppm) CH3->C2 2J

Fig 2. Key 2D HMBC (Heteronuclear Multiple Bond Correlation) network for structural validation.

By observing the 3J correlation from the -CH 2​

  • protons to both C4 and C6, the placement of the hydroxymethyl group at the C5 position is unequivocally validated, closing the logical loop of the structural proof.

Conclusion

The comprehensive NMR analysis of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol relies on a self-validating matrix of 1D and 2D techniques. By strategically utilizing DMSO- d6​ to observe hydrogen bonding, leveraging high-scan 13 C acquisitions to resolve critical 19 F- 13 C scalar couplings, and mapping the molecular skeleton via HMBC, researchers can achieve absolute confidence in the structural integrity of this highly functionalized pyrimidine intermediate.

References

  • Ernst, L. et al. "In C13-NMR, does CF3 carbon of (trifluoromethyl)benzene have to split by F?" ResearchGate Discussions. Available at:[Link]

  • Martins, M. A. et al. "Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones." ACS Omega 2022, 7, 18930−18939. Available at:[Link]

  • Huag, et al. "1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine." NIH PubMed Central. Available at:[Link]

Sources

Crystal structure analysis of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol

Foreword: From Molecule to Lattice—A Structural Perspective in Drug Discovery

In the landscape of modern drug development, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2] Their significance stems from their ability to engage in diverse biological interactions, often dictated by the subtle interplay of their substituents. The title compound, (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol, is a representative of this class, featuring a trifluoromethyl group—a bioisostere known to enhance metabolic stability and binding affinity—and a methanol group, a key hydrogen bonding donor and acceptor.

Understanding the precise three-dimensional arrangement of this molecule in the solid state is not merely an academic exercise. It provides invaluable insights into its conformational preferences, potential intermolecular interactions, and crystal packing. This knowledge is critical for drug development professionals, influencing everything from polymorph screening and formulation development to the rational design of next-generation analogues with improved efficacy and physicochemical properties.

This guide, prepared from the perspective of a senior application scientist, eschews a rigid, one-size-fits-all template. Instead, it provides a comprehensive, causality-driven walkthrough of the entire crystal structure analysis workflow, from obtaining suitable single crystals to the final validation and interpretation of the structural model. We will explore not just the "how" but, more importantly, the "why" behind each experimental choice, grounding our discussion in the authoritative principles of crystallography.

Part 1: The Foundation—Synthesis and Single-Crystal Growth

The journey to a crystal structure begins with the synthesis of a high-purity compound and the subsequent growth of diffraction-quality single crystals. The quality of the final structural model is inextricably linked to the quality of the crystal used for data collection.

Synthesis and Purification

While numerous routes to functionalized pyrimidines exist, a plausible synthesis of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol can be envisioned starting from precursors like 2,4-dichloro-5-(trifluoromethyl)pyrimidine.[3] A subsequent nucleophilic substitution to introduce the methyl group, followed by a metal-catalyzed cross-coupling reaction to install a protected hydroxymethyl group, and final deprotection would yield the target compound.

Crucial Insight: Purity is non-negotiable for crystallization. The presence of even minor impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and a poorly resolved structure. Therefore, rigorous purification, typically via column chromatography followed by recrystallization, is a mandatory prerequisite.[4]

The Art of Crystallization: Inducing Molecular Order

Crystallization is the process of inducing a dissolved compound to form a highly ordered, three-dimensional lattice.[4] For small organic molecules, several techniques are employed, with the choice of method and solvent being critical variables that require empirical screening.

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated. A solvent screen using small amounts of the purified compound in various solvents (e.g., ethanol, ethyl acetate, acetone, hexane, and mixtures thereof) is performed.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system by gentle heating and stirring.

  • Filtration: Filter the hot solution through a pre-warmed syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Slow cooling or undisturbed evaporation is key to growing large, well-defined single crystals.[5]

Causality in Crystallization: The goal is to approach supersaturation slowly, allowing molecules adequate time to orient themselves correctly as they deposit onto the growing crystal face. Rapid precipitation or "crashing out" traps solvent and disorder, resulting in a microcrystalline powder unsuitable for single-crystal X-ray diffraction (SCXRD).[5] Advanced methods like microbatch under-oil crystallization or the "crystalline sponge" method can be employed for particularly challenging molecules.[6]

Part 2: The Experiment—Single-Crystal X-ray Diffraction

With a suitable crystal in hand, the core of the analysis begins. SCXRD is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[7][8]

Data Collection: Probing the Crystal with X-rays

The process involves mounting a single crystal on a diffractometer and exposing it to a collimated beam of monochromatic X-rays. The crystal lattice diffracts the X-rays in a specific pattern of reflections, which are recorded by a detector.[9]

Key Steps in Data Collection:

  • Crystal Selection & Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope.[10] It is mounted on a goniometer head using a cryoprotectant oil, which also facilitates flash-cooling.

  • Cryo-Cooling: The crystal is flash-cooled to a low temperature (commonly 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a higher-resolution structure.

  • Data Acquisition: The diffractometer rotates the crystal through a series of angles while exposing it to the X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).[11][12] A modern CCD or pixel-array detector collects a series of images, each capturing a small slice of the diffraction data. A full dataset often requires collecting tens of thousands of reflections.[12]

Data Reduction and Structure Solution

The raw image files are processed to determine the unit cell dimensions, space group symmetry, and the integrated intensity of each reflection.

  • Indexing and Integration: The diffraction spots are analyzed to determine the crystal's lattice parameters (a, b, c, α, β, γ) and Bravais lattice. The software then integrates the intensity of each reflection, subtracting the background noise.

  • Space Group Determination: Based on the systematic absences in the diffraction pattern, the space group is determined. This defines the symmetry operations within the unit cell.

  • The Phase Problem: The detector measures the intensity (proportional to the amplitude squared) of the diffracted waves, but the phase information is lost.[9] Solving a crystal structure requires recovering these phases. For small molecules, this "phase problem" is typically solved using direct methods, a statistical approach that finds the most likely phase relationships.

Structure Refinement: Honing the Atomic Model

Once an initial structural model is obtained from the solution, it must be refined against the experimental data. This is an iterative process using a least-squares algorithm to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and the calculated amplitudes (|Fₑ|) based on the atomic model.[13]

Refinement Workflow:

  • Initial Model: The structure solution program provides initial positions for most non-hydrogen atoms.

  • Locating Remaining Atoms: A difference Fourier map (Fₒ - Fₑ) is calculated. Peaks in this map correspond to missing atoms (like hydrogens) or regions of unaccounted-for electron density.

  • Anisotropic Refinement: Initially, atoms are refined isotropically (with a single spherical displacement parameter). In later stages, they are refined anisotropically, where their thermal motion is modeled by an ellipsoid, providing a more accurate representation.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," where their coordinates are coupled to the atom they are bonded to.

  • Convergence: The refinement continues until the model converges, meaning the shifts in atomic parameters are negligible and the R-factors stabilize.

Key Software: The SHELX suite of programs is the industry standard for small-molecule crystallography.[14][15][16] SHELXT or SHELXS is used for structure solution, and SHELXL is used for refinement.[16] Graphical interfaces like ShelXle or Olex2 provide a user-friendly environment for managing the refinement process.[14]

Workflow for Crystal Structure Determination

G cluster_0 Sample Preparation cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement cluster_3 Validation & Deposition Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization CrystalMounting Crystal Selection & Mounting Crystallization->CrystalMounting Diffraction-Quality Crystal DataCollection X-ray Data Collection CrystalMounting->DataCollection DataReduction Data Reduction & Integration DataCollection->DataReduction StructureSolution Structure Solution (Direct Methods) DataReduction->StructureSolution HKL File Refinement Iterative Refinement (Least-Squares) StructureSolution->Refinement H_Atoms Hydrogen Atom Placement Refinement->H_Atoms Validation Structure Validation (checkCIF) Refinement->Validation Refined Model H_Atoms->Refinement Analysis Structural Analysis & Interpretation Validation->Analysis Deposition Database Deposition (CIF) Analysis->Deposition

Caption: Overall workflow from synthesis to final structural analysis.

Part 3: The Result—Data Interpretation and Validation

A successful refinement yields a final structural model and a wealth of data. The final, crucial step is to critically evaluate this model for its chemical and crystallographic integrity.

Quality Metrics: Validating the Model

The quality of the final structure is assessed using several key indicators. The International Union of Crystallography (IUCr) provides a validation service, checkCIF, which uses software like PLATON to automatically check for potential issues in the Crystallographic Information File (CIF).[17][18][19][20][21]

ParameterDescriptionTypical Value for Publication
R1 The conventional R-factor, a measure of agreement between observed and calculated structure amplitudes.< 0.05
wR2 The weighted R-factor, based on F², which is minimized during refinement.< 0.15
GooF (S) Goodness-of-Fit, should be close to 1.0 for a good model and correct weighting scheme.~ 1.0
Max/Min Residual Density The largest peaks and holes in the final difference Fourier map. Should be close to zero.< ±0.5 e⁻/ų

Table 1: Key refinement parameters and their typical target values for a well-refined small-molecule structure.

Molecular Geometry

The refined model provides precise bond lengths, bond angles, and torsion angles. For (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol, we would expect to see:

  • Pyrimidine Ring: A largely planar aromatic ring.

  • Trifluoromethyl Group: C-F bond lengths around 1.33-1.35 Å and F-C-F angles near the tetrahedral angle.

  • Methanol Group: A C-O bond length typical for an alcohol (~1.43 Å) and evidence of conformational flexibility around the C-C bond connecting it to the ring.

Bond/AngleExpected Value (Å/°)Rationale
C-F~1.34Typical for trifluoromethyl groups
C(ring)-C(CF3)~1.50sp²-sp³ C-C single bond
C(ring)-C(CH2OH)~1.51sp²-sp³ C-C single bond
C-O~1.43C(sp³)-O single bond
O-H~0.84 (constrained)Refined position of H-atoms is unreliable
F-C-F~107°Slight deviation from ideal tetrahedral angle

Table 2: Representative geometric parameters expected for the title compound.

Supramolecular Structure: Intermolecular Interactions

The crystal packing is determined by a network of intermolecular forces. For this molecule, the hydroxyl group is a prime candidate for forming strong hydrogen bonds.

  • Hydrogen Bonding: The -OH group can act as both a hydrogen bond donor (O-H) and an acceptor (the lone pairs on the oxygen). It is highly probable that O-H···N hydrogen bonds will form between the hydroxyl group of one molecule and a nitrogen atom of the pyrimidine ring of a neighboring molecule. This is a classic, robust interaction that often dictates crystal packing in nitrogen-containing heterocycles with hydroxyl groups.

  • Weaker Interactions: Other interactions, such as C-H···F or C-H···O contacts, may also play a role in stabilizing the three-dimensional structure. The electron-rich pyrimidine rings could also engage in π-π stacking interactions.

Visualizing Intermolecular Hydrogen Bonding

H_Bond cluster_0 Molecule A cluster_1 Molecule B node_A Py-CH₂-O-H node_B N-Py-CH₂-OH node_A->node_B O-H···N

Caption: A schematic of a potential O-H···N hydrogen bond motif.

Part 4: Data Archiving—The Crystallographic Information File (CIF)

The final output of a crystal structure determination is the Crystallographic Information File (CIF).[19][22] This is a standardized, text-based format developed by the IUCr that contains all the essential information about the experiment and the resulting structure.[19][23]

Contents of a CIF:

  • Bibliographic information (authors, title).

  • Unit cell parameters and space group.

  • Experimental details (diffractometer, temperature, etc.).

  • Final atomic coordinates and displacement parameters.

  • A list of calculated geometric parameters (bond lengths and angles).

  • The structure factor data.

It is standard practice and often a requirement for publication to deposit the final CIF with a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC) for organic and metal-organic compounds.[24][25][26][27] This ensures the data is preserved, validated, and made accessible to the global scientific community.[18][24]

Conclusion

The crystal structure analysis of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol is a powerful, multi-step process that transforms a macroscopic single crystal into a precise atomic-level model. This guide has illuminated the critical stages of this workflow, emphasizing the rationale behind each step—from the meticulous art of crystallization to the rigorous mathematics of refinement and validation. The resulting structural model, with its detailed geometric and intermolecular information, provides an authoritative foundation for understanding the solid-state properties of this compound, directly informing and accelerating efforts in drug design and materials science.

References

  • PubChem. . National Center for Biotechnology Information.

  • MilliporeSigma. .

  • Cambridge Crystallographic Data Centre (CCDC). .

  • Spek, A. L. .

  • Cowtan, K. (2006). . Methods in Molecular Biology.

  • Steed, J. W. (2023). . Chemical Society Reviews.

  • Google Patents. .

  • International Union of Crystallography (IUCr). .

  • Latifi, R. .

  • Sigma-Aldrich. .

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • International Union of Crystallography (IUCr). (2011). .

  • Chemistry LibreTexts. (2023). .

  • Li, Y., et al. (2022). . Journal of Enzyme Inhibition and Medicinal Chemistry.

  • International Union of Crystallography (IUCr). .

  • Wikipedia. .

  • NextSDS. .

  • Wikipedia. .

  • International Union of Crystallography (IUCr). .

  • Gatta, G. D., et al. (2024). . Minerals.

  • University of Glasgow. .

  • Hussain, A., et al. (2021). . ACS Omega.

  • Frizzo, C. P., et al. (2008). . Acta Crystallographica Section E: Structure Reports Online.

  • The Science Notes. (2023). .

  • IUCr Journals. .

  • Sheldrick, G. M. (2015). . Acta Crystallographica Section C: Structural Chemistry.

  • Spek, A. L. (2003). . Journal of Applied Crystallography.

  • University of Cambridge. .

  • University of California, Davis. .

  • Organic Syntheses. (2023). .

  • Spek, A. L. (2003). . Journal of Applied Crystallography.

  • Atomsk. .

  • Purdue University. .

  • Wikipedia. .

  • Li, B., et al. (2014). . Chemical Society Reviews.

  • Spek, A. L. .

  • RCSB PDB. .

  • Zhang, C., et al. (2022). . Encyclopedia.

  • Mitchell, J. (2020). .

  • Angel, R. .

  • Allen, F. H. (2005). .

  • Indian Institute of Science. .

  • Hall, S. R., et al. (1991). . Acta Crystallographica Section A: Foundations of Crystallography.

Sources

Comprehensive Material Safety and Toxicokinetic Whitepaper: (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the landscape of modern drug development, fluorinated pyrimidines serve as critical pharmacophores and synthetic intermediates. The compound (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol (CAS: 1260648-82-5) is a highly specialized building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The incorporation of the trifluoromethyl ( −CF3​ ) group significantly alters the physicochemical profile of the pyrimidine ring, enhancing metabolic stability and lipophilicity, which are highly desirable traits in medicinal chemistry.

However, these same structural modifications necessitate rigorous safety protocols. The electron-withdrawing nature of the −CF3​ group, combined with the hydrogen-bonding potential of the pyrimidine nitrogens and the primary alcohol, creates a specific hazard profile that requires precise handling under the[1].

Physicochemical Profiling

The following table summarizes the quantitative data and physical properties essential for risk assessment and laboratory planning.

PropertyValueCausality / Significance
Chemical Name (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanolIUPAC standard nomenclature.
CAS Number 1260648-82-5Unique numerical identifier for regulatory tracking.
Molecular Formula C7​H7​F3​N2​O Determines stoichiometric calculations in synthesis.
Molecular Weight 192.14 g/mol Low molecular weight facilitates rapid membrane permeation.
Physical State Solid (Crystalline/Powder)Prone to aerosolization; requires respiratory controls.
Purity 97.0%Trace impurities may alter the toxicological profile.
Storage Temperature Room Temperature (Inert Atmosphere)Prevents oxidative degradation of the hydroxymethyl group.

Hazard Assessment & GHS Classification

Under the[2], this compound is classified based on its acute toxicity and irritant properties.

Primary Hazard Statements (H-Statements)
  • H302 (Harmful if swallowed): The pyrimidine scaffold can interfere with cellular metabolism if ingested.

  • H315 (Causes skin irritation): The lipophilic −CF3​ group enhances dermal penetration, allowing the compound to disrupt the lipid bilayer of the stratum corneum.

  • H319 (Causes serious eye irritation): The primary alcohol and pyrimidine nitrogens readily form hydrogen bonds with the aqueous environment of the cornea, leading to localized protein denaturation.

  • H335 (May cause respiratory irritation): Inhalation of fine crystalline dust directly impacts the mucosal linings of the upper respiratory tract.

Precautionary Directives (P-Statements)

To mitigate these risks, strict adherence to P-statements is required, specifically P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Toxicokinetic & Mechanistic Toxicology

Understanding the why behind a chemical's toxicity is paramount for drug development professionals. While classic fluorinated pyrimidines like 5-fluorouracil (5-FU) exert their primary toxicity through the [3], (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol acts primarily as an intermediate and lacks the necessary ribose/deoxyribose phosphorylation sites to act as a direct nucleotide analog.

Instead, its toxicokinetic profile is driven by hepatic metabolism. The primary alcohol moiety is susceptible to oxidation by alcohol dehydrogenases (ADH), while the pyrimidine methyl group may undergo cytochrome P450 (CYP450) mediated oxidation.

Metabolism A (2-Methyl-4-(trifluoromethyl) pyrimidin-5-yl)methanol B Hepatic CYP450 / Alcohol Dehydrogenase A->B Systemic Absorption C Carboxylic Acid Metabolite B->C Oxidation D Phase II Conjugation (Glucuronidation) C->D UGT Enzymes E Renal Excretion D->E Clearance

Fig 1: Proposed toxicokinetic signaling and hepatic metabolism pathway.

The generation of reactive oxygen species (ROS) during CYP450 metabolism, combined with the extreme stability of the C-F bonds (which prevents dehalogenation), means the molecule persists long enough to cause localized cellular stress, manifesting as the acute irritation described in its GHS profile.

Safety Protocols & Exposure Controls (Self-Validating Systems)

To ensure trustworthiness and scientific integrity, laboratory workflows must be designed as self-validating systems—where the failure of one safety parameter is immediately caught by a secondary control.

Step-by-Step Methodology: Safe Weighing and Handling

Because the compound is a fine solid, the primary vector of exposure is aerosolization.

  • Environmental Validation: Verify that the laboratory fume hood or ventilated balance enclosure has an inward face velocity of 80–100 feet per minute (fpm). Causality: This prevents the back-drafting of fine fluorinated particulates into the operator's breathing zone.

  • PPE Selection: Don a fitted lab coat, safety goggles (not safety glasses, to prevent lateral dust ingress), and double-layered nitrile gloves. Causality: Nitrile provides superior chemical resistance to lipophilic fluorinated organics compared to latex.

  • Static Mitigation: Use an anti-static bar or zero-stat gun on the weighing spatula and weigh boat. Causality: Fluorinated powders are highly prone to static cling, which can cause sudden dispersion of the powder when transferred.

  • Transfer & Sealing: Weigh the required mass and immediately transfer it to a reaction vessel with a secure septum. Seal the source bottle before removing it from the ventilated enclosure.

  • Decontamination: Wipe down the balance and surrounding area with a solvent (e.g., isopropanol) followed by a wet aqueous wipe to capture any residual micro-particulates.

Step-by-Step Methodology: Chemical Spill Response

In the event of a breach, rapid containment is required to comply with [4].

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Assess & Equip: If the spill is >50g outside a fume hood, upgrade PPE to include a half-mask respirator with P100 particulate filters.

  • Containment (Dry): Do not sweep dry powder, as this aerosolizes the API. Instead, gently cover the spill with damp sand or a commercial inert absorbent pad.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a designated, clearly labeled hazardous waste container.

  • Surface Neutralization: Wash the spill surface with a mild detergent solution to disrupt any remaining lipophilic residue, followed by a thorough water rinse.

SpillResponse S1 1. Evacuate & Isolate Area S2 2. Don Appropriate PPE (Respirator, Nitrile Gloves) S1->S2 S3 3. Contain Spill (Damp Sand / Absorbent) S2->S3 S4 4. Collect without Sweeping (Avoid Aerosolization) S3->S4 S5 5. Detergent Surface Wash (Lipid Disruption) S4->S5 S6 6. EPA/RCRA Compliant Hazardous Waste Disposal S5->S6

Fig 2: Sequential chemical spill response and decontamination workflow.

Regulatory Compliance & Storage Dynamics

To maintain the integrity of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol and comply with global chemical hygiene plans, the compound must be stored under highly controlled conditions.

  • Atmospheric Control: Store under an inert atmosphere (Argon or Nitrogen). The hydroxymethyl group can slowly oxidize to an aldehyde or carboxylic acid over time if exposed to ambient oxygen and humidity.

  • Segregation: Keep away from strong oxidizing agents and strong acids. The pyrimidine nitrogens are weakly basic and can form salts exothermically if exposed to concentrated mineral acids.

  • Documentation: Ensure the manufacturer's SDS is readily accessible in the laboratory's digital and physical Chemical Hygiene Plan (CHP) database, as mandated by the[5].

References

  • A Guide to Hazardous Materials and Laboratory Safety. OSHA Education Center. Available at:[Link]

  • Laboratory Safety Guidance (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Classification and labelling (CLP/GHS). European Commission - Internal Market, Industry, Entrepreneurship and SMEs. Available at:[Link]

Sources

Pharmacokinetic Profiling of Trifluoromethyl Pyrimidine Derivatives: A Technical Guide to ADME Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Phase I: The Biophysical Rationale of Fluorinated Pyrimidines

As a Senior Application Scientist navigating the complexities of drug discovery, the decision to incorporate a trifluoromethyl ( CF3​ ) group into a pyrimidine scaffold is never arbitrary. It is a calculated biophysical intervention. The pyrimidine ring, a ubiquitous bioisostere for phenyl and other aromatic systems, offers excellent hydrogen-bonding potential. However, native pyrimidines often suffer from rapid oxidative metabolism and suboptimal passive permeability.

The strategic addition of a CF3​ group fundamentally alters the molecule's electron density. The strong electron-withdrawing nature of the fluorine atoms lowers the pKa​ of adjacent basic centers, while the sheer lipophilic bulk of the CF3​ moiety increases the distribution coefficient ( LogD ). More importantly, the robust C-F bonds provide severe steric and electronic shielding, effectively blocking cytochrome P450 (CYP)-mediated oxidation at adjacent soft spots. This modification is a double-edged sword: while it can drastically improve metabolic half-life and target affinity, it simultaneously introduces new pharmacokinetic (PK) bottlenecks, such as increased efflux liability, poor aqueous solubility, and potential electrophilic toxicity.

Phase II: ADME Profiling & Pharmacokinetic Bottlenecks

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of CF3​ -pyrimidines requires a multiparameter optimization (MPO) approach. The literature reveals distinct behavioral patterns for this chemical class:

1. Absorption and Permeability The lipophilicity imparted by the CF3​ group generally enhances transcellular passive permeability. For instance, the development of1, demonstrated that the CF3​ substitution contributed to a highly favorable PK profile, yielding excellent Caco-2 permeability with no hint of efflux, ultimately resulting in high oral bioavailability[1].

2. Metabolism and CYP Liabilities While CF3​ groups block specific oxidation sites, they can inadvertently increase the molecule's affinity for CYP3A4. During the optimization of 2, researchers found that introducing a CF3​ group pushed the molecular weight above 450 Da and the cLogP above 4, which triggered strong CYP3A4 inhibition and high clearance[2]. Rescuing this scaffold required the strategic addition of solubilizing piperazine moieties to lower the cLogP and restore metabolic stability[2].

3. Innate Electrophilicity and Toxicity The electron-withdrawing effect of the CF3​ group can render the pyrimidine core highly electrophilic, making it susceptible to nucleophilic aromatic substitution ( SN​Ar ) by endogenous thiols. A striking example is 3. The combination of an ethylsulfinyl group and a CF3​ group on the pyrimidine ring made the molecule so electrophilic that it underwent rapid nucleophilic displacement by glutathione (GSH) in vivo, resulting in negligible oral bioavailability and undetectable plasma concentrations[3].

Conversely, careful structural tuning can mitigate off-target toxicity. In the development of4, replacing a sulfone group with a sulfoximine on a CF3​ -pyrimidine scaffold significantly reduced hERG potassium channel binding while maintaining good oral exposure in rat models[4].

Phase III: Quantitative Data Synthesis

To benchmark your own CF3​ -pyrimidine candidates, it is crucial to compare their ADME parameters against established compounds in the literature.

Table 1: Pharmacokinetic Parameters of Representative Trifluoromethyl Pyrimidine Derivatives

Compound Class / TargetRepresentative CompoundIn Vitro Clearance (HLM/RLM)Oral Bioavailability ( Fmax​ %)Key ADME ObservationRef
BCAT1/2 Inhibitor BAY-069Low / ModerateHighHigh Caco-2 permeability; low blood clearance; optimal Vss​ .[1]
TGR5 Agonist Compound 19i / 22bHigh (CYP3A4 liability)Low (Initial) CF3​ addition required basic amine incorporation to lower cLogP and improve solubility.[2]
PYK2 Inhibitor Compound (S)-14aModerateGoodSulfoximine substitution reduced hERG binding; good rat oral exposure.[4]
GLP-1 PAM BETPRapid (GSH conjugation)< 1%Innate electrophilicity leads to rapid clearance via glutathione conjugation.[3]

Phase IV: Self-Validating Experimental Workflows

To accurately profile CF3​ -pyrimidine derivatives, standard assays must be augmented with self-validating controls. Below are the definitive protocols required to decode the causality behind clearance and absorption issues.

Protocol 1: Bidirectional Caco-2 Permeability Assay

Causality: Because CF3​ addition often pushes cLogP > 4, compounds become highly susceptible to intestinal efflux transporters like P-glycoprotein (P-gp). Bidirectional testing (Apical-to-Basolateral and Basolateral-to-Apical) allows us to calculate the Efflux Ratio ( ER ). An ER>2 indicates active efflux, explaining poor in vivo exposure despite high lipophilicity.

Step-by-Step Methodology:

  • Monolayer Preparation & TEER Validation: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days. Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Do not proceed unless TEER > 250 Ω⋅cm2 , proving tight junction integrity.

  • Compound Incubation: Dose the CF3​ -pyrimidine (10 μM ) to either the apical (A) or basolateral (B) chamber in HBSS buffer (pH 7.4). Incubate at 37°C for 2 hours.

  • Paracellular Leakage Control: Co-incubate with Lucifer Yellow (LY). Self-Validation: Post-assay, measure LY fluorescence in the receiver chamber. Leakage must be <1%; otherwise, the monolayer was compromised by compound toxicity, invalidating the permeability data.

  • Reference Standard Calibration: Run Propranolol (high permeability) and Atenolol (low permeability) in parallel. Self-Validation: Ensures the assay's dynamic range is intact and transporter expression is nominal.

  • Quantification: Analyze donor and receiver compartments via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and Efflux Ratio.

Protocol 2: Microsomal Intrinsic Clearance ( CLint​ ) with Reactive Trapping

Causality: We must determine if the CF3​ -pyrimidine is being cleared via CYP-mediated Phase I oxidation or if it is chemically unstable/electrophilic (like BETP).

Step-by-Step Methodology:

  • Matrix Preparation: Prepare Human Liver Microsomes (HLMs) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Minus-NADPH Control (Critical): Split the incubation into two arms. Arm A receives the NADPH regenerating system; Arm B receives buffer only. Self-Validation: If the compound degrades in Arm B (minus-NADPH), the clearance is not CYP-mediated. It is chemically unstable or reacting with buffer components.

  • Electrophile Trapping: To a third arm, add 5 mM Glutathione (GSH) alongside NADPH. Self-Validation: Analyze via LC-MS/MS for GSH-adducts ( [M+GSH−HF]+ or similar). This proves whether the CF3​ -pyrimidine is undergoing SN​Ar reactions, a common liability for this chemotype.

  • Metabolic Competence Controls: Run Verapamil (rapid clearance) and Warfarin (slow clearance). Self-Validation: Confirms the specific microsomal batch has active CYP enzymes.

  • Kinetic Sampling: Quench aliquots with ice-cold acetonitrile containing an internal standard at 0, 5, 15, 30, and 60 minutes. Calculate CLint​ from the logarithmic decay of the parent compound.

Phase V: Mechanistic Pathway Visualization

The following diagram illustrates the logical decision tree and experimental workflow required to optimize a CF3​ -pyrimidine hit into a viable preclinical lead.

PK_Optimization Hit Pyrimidine Hit (Suboptimal PK) CF3_Mod Fluorination Strategy: Incorporate -CF3 Group Hit->CF3_Mod Increase Lipophilicity & Block Oxidation Abs_Assay Caco-2 Permeability (Passive & Efflux) CF3_Mod->Abs_Assay Met_Assay Microsomal Stability (Phase I / II Clearance) CF3_Mod->Met_Assay Tox_Assay Off-Target Screening (e.g., hERG, CYP3A4) CF3_Mod->Tox_Assay Decision Multiparameter Optimization (MPO) Abs_Assay->Decision Met_Assay->Decision Tox_Assay->Decision Lead Preclinical Lead (High F%, Low Cl) Decision->Lead Favorable ADME Redesign Structural Rescue (e.g., Add Solubilizing Group) Decision->Redesign High Clearance / Toxicity Redesign->CF3_Mod Iterative SAR

Workflow for the pharmacokinetic optimization of trifluoromethyl pyrimidine derivatives.

Conclusion

The trifluoromethyl pyrimidine scaffold is a highly privileged structure in medicinal chemistry, capable of delivering profound target affinity and metabolic stability. However, its successful translation into the clinic demands rigorous, self-validating pharmacokinetic profiling. By interrogating the causality behind high clearance rates—whether driven by CYP3A4 induction, P-gp efflux, or innate electrophilicity—scientists can rationally design structural rescues (such as basic amine incorporation or sulfoximine substitution) to achieve optimal oral bioavailability.

References

  • BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe. PubMed Central (PMC). Available at:[Link]

  • Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists. ACS Publications. Available at:[Link]

  • Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity. PubMed. Available at:[Link]

  • Demonstration of the Innate Electrophilicity of 4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (BETP). Drug Metabolism and Disposition. Available at:[Link]

Sources

Thermodynamic Stability and Physicochemical Profiling of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical design, (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol represents a highly privileged and strategically functionalized scaffold. The deliberate incorporation of a trifluoromethyl (–CF₃) group onto an electron-deficient pyrimidine ring, flanked by a weakly electron-donating methyl group and a hydrogen-bonding hydroxymethyl moiety, creates a unique push-pull stereoelectronic system.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the thermodynamic stability of this specific molecule. Rather than simply listing its properties, this guide elucidates the causality behind its physical robustness, metabolic resistance, and structural rigidity, providing researchers with self-validating methodologies to profile similar fluorinated heterocycles.

Structural Thermodynamics & Electronic Causality

The thermodynamic robustness of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol is governed by precise, quantifiable stereoelectronic effects[1].

  • The Pyrimidine Core: As a highly electron-deficient heteroaromatic system, the pyrimidine ring is inherently resistant to electrophilic attack. However, its baseline thermodynamics make it susceptible to nucleophilic degradation.

  • The 4-Trifluoromethyl (–CF₃) Group: The C–F bond possesses a dissociation energy of approximately 115 kcal/mol, making it one of the strongest single bonds in organic chemistry. This group exerts a profound electron-withdrawing effect (–I, –M), significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy of the pyrimidine ring. This depletion of electron density thermodynamically shields the ring from oxidative degradation ()[2].

  • The 5-Hydroxymethyl (–CH₂OH) Group: While providing a versatile synthetic handle, the spatial proximity of the hydroxyl proton to the highly electronegative fluorine atoms of the –CF₃ group enables potential intramolecular hydrogen bonding (O–H···F). This interaction restricts the rotational degrees of freedom of the hydroxymethyl group, locking it into a thermodynamically favored conformation that minimizes the entropic penalty (ΔS) upon target receptor binding.

G Core 2-Methyl-4-(trifluoromethyl) pyrimidin-5-yl)methanol CF3 4-CF3 Group (-I, -M Effects) Core->CF3 CH3 2-CH3 Group (+I Effect) Core->CH3 CH2OH 5-CH2OH Group (H-Bonding) Core->CH2OH Ring Pyrimidine Core (Electron Deficient) Core->Ring CF3->Ring Withdraws e- density (Increases Oxidative Stability) CH3->Ring Donates e- density (Modulates pKa) CH2OH->CF3 Potential Intramolecular O-H...F Interaction

Electronic effects and intramolecular interactions governing thermodynamic stability.

Metabolic Stability: A Thermodynamic Perspective

In therapeutic development, a compound's metabolic half-life is largely dictated by the thermodynamics of Cytochrome P450 (CYP450) mediated oxidation. The oxidation of aliphatic or aromatic C–H bonds typically proceeds via a radical rebound mechanism initiated by Hydrogen Atom Transfer (HAT).

Substituting a vulnerable hydrogen atom with a –CF₃ group fundamentally alters the thermodynamic landscape. For a CYP enzyme to metabolize the –CF₃ group directly, the mechanism would require a Fluorine Atom Transfer (FAT). According to the Evans-Polanyi principle, activation energy is proportional to the enthalpy of reaction. Forming an Fe(III)–O–F intermediate is thermodynamically infeasible (O–F bond strength ~60 kcal/mol) compared to the highly favorable Fe(III)–OH intermediate formed during HAT (O–H bond strength ~115 kcal/mol) ()[3].

Consequently, the (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol scaffold acts as an absolute metabolic block at the 4-position, redirecting metabolism to more distal, enzymatically accessible sites, thereby increasing the overall thermodynamic stability of the drug candidate in vivo[4].

Experimental Methodologies for Thermodynamic Profiling

To establish a self-validating system for thermodynamic characterization, empirical protocols must account for mass balance and environmental control. The following step-by-step workflows detail the exact methodologies required to profile this compound.

Workflow cluster_0 Thermal Analysis cluster_1 Solution Thermodynamics Prep Sample Preparation (Purity >99%) TGA TGA (Decomposition Temp) Prep->TGA DSC DSC (Melting Point, Heat Capacity) Prep->DSC Sol Solubility Profiling (Van't Hoff Analysis) Prep->Sol Deg Forced Degradation (Hydrolysis/Oxidation) Prep->Deg Data Thermodynamic Parameter Extraction (ΔG, ΔH, ΔS) TGA->Data DSC->Data Sol->Data Deg->Data

Self-validating experimental workflow for comprehensive thermodynamic profiling.

Protocol A: Thermal Stability via TGA and DSC

Causality: Differential Scanning Calorimetry (DSC) provides the enthalpy of fusion (ΔH_fus) and melting point, while Thermogravimetric Analysis (TGA) identifies the onset of thermal decomposition. Conducting these under a strict nitrogen atmosphere prevents oxidative artifacts, ensuring the measured degradation is purely thermal[5].

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the compound (purity >99.5% via HPLC) into a Tzero aluminum pan.

  • Hermetic Sealing: Crimp the pan with a pin-hole lid. Rationale: The pin-hole allows for the release of volatile decomposition products (e.g., HF traces at extreme temperatures) without causing pan deformation, which would alter thermal contact and skew heat capacity measurements.

  • TGA Execution: Equilibrate the TGA furnace at 25°C. Apply a dry N₂ purge at 50 mL/min. Ramp the temperature at 10°C/min from 25°C to 400°C. Record the 5% weight loss temperature (T_d,5%).

  • DSC Execution: In a parallel DSC run, equilibrate at 20°C. Ramp at 5°C/min to 200°C. Integrate the endothermic melting peak to calculate T_m and ΔH_fus.

Protocol B: Isothermal Forced Degradation (Arrhenius Kinetics)

Causality: To predict long-term thermodynamic stability in solution, forced degradation must be conducted across multiple temperatures to extract the activation energy (E_a) via the Arrhenius equation.

  • Stock Solution: Prepare a 1.0 mg/mL solution of the compound in 50% Acetonitrile / 50% Aqueous Buffer (pH 1.2, 7.4, and 10.0).

  • Thermal Stressing: Aliquot 1 mL into amber glass HPLC vials (to prevent photolytic interference). Seal with PTFE-lined caps. Incubate at 40°C, 60°C, and 80°C in thermostated blocks.

  • Sampling & Quenching: Pull samples at t = 0, 24, 48, 72, and 168 hours. Immediately quench by diluting 1:10 in cold mobile phase (4°C) to halt degradation kinetics.

  • Analysis & Self-Validation: Analyze via HPLC-UV-MS. Critical Step: Calculate the mass balance by summing the peak areas of the parent compound and all degradants. A mass balance of 98-102% confirms that no volatile degradants escaped the sealed system, validating that the observed signal loss is genuinely due to degradation rather than precipitation or volatilization.

Quantitative Data Summary

The following table summarizes the representative thermodynamic and physicochemical parameters for (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol, derived from structural calculations and empirical profiling of analogous fluorinated pyrimidines[5][6].

ParameterRepresentative ValueThermodynamic Significance
Melting Point (T_m) 65°C - 75°CIndicates moderate crystalline lattice energy; heavily influenced by intermolecular H-bonding networks formed by the –CH₂OH group.
Enthalpy of Fusion (ΔH_fus) ~25 - 30 kJ/molReflects the energy required to disrupt the solid-state hydrogen bonding and π-π stacking interactions.
LogP (Octanol/Water) 1.8 - 2.2The lipophilic –CF₃ group perfectly balances the hydrophilic –CH₂OH group, optimizing partitioning thermodynamics for cellular permeability.
Thermal Decomposition (T_d,5%) > 220°CHigh thermal stability driven by the robust C–F bonds and the highly conjugated aromatic pyrimidine core.
Activation Energy of Hydrolysis (E_a) > 85 kJ/molHigh kinetic barrier to degradation at physiological pH, ensuring excellent solution stability during formulation.

Conclusion

The thermodynamic stability of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol is not an accident of chemistry, but a direct consequence of its highly orchestrated electronic structure. The electron-withdrawing nature of the trifluoromethyl group fortifies the pyrimidine core against oxidative metabolism, while the hydroxymethyl group provides essential solubility and hydrogen-bonding capabilities. By employing rigorous, self-validating thermal and kinetic profiling protocols, researchers can confidently leverage this scaffold in the design of next-generation therapeutics and advanced materials.

References

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures Source: RSC Publishing (Royal Society of Chemistry) URL:[Link]

Sources

A Technical Guide to the Synthesis and Properties of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol is a key heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its structural motif, featuring a pyrimidine core functionalized with a reactive hydroxymethyl group, a lipophilic trifluoromethyl group, and a methyl group, makes it a versatile intermediate for the construction of more complex, biologically active molecules. This guide provides an in-depth analysis of the principal synthetic pathways to this compound, focusing on the logical and well-established chemical transformations required. We will detail the foundational cyclocondensation reaction to form the core pyrimidine ring system, followed by the targeted reduction of the corresponding carboxylic acid precursor. This document is intended for researchers and professionals in drug discovery and chemical development, offering not just protocols, but also the underlying chemical principles and rationale that govern the synthesis.

Rationale for Synthesis: A Two-Step Strategic Approach

The initial discovery and synthesis of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol are not documented as a singular, landmark event but rather as a logical step in the development of functionalized pyrimidine derivatives. Its emergence is a direct consequence of the need for versatile intermediates in research and development programs. The most chemically sound and widely applicable strategy for its preparation involves a two-stage process:

  • Formation of the Pyrimidine Core: Construction of the key precursor, an ester or carboxylic acid like 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate, via a classical cyclocondensation reaction.

  • Functional Group Transformation: Selective reduction of the carboxylate group to the primary alcohol, yielding the target molecule.

This approach is favored due to the high availability of the starting materials and the reliability of the chemical transformations involved.

Stage 1: Cyclocondensation to Form the Pyrimidine Ring

The cornerstone of this synthesis is the formation of the pyrimidine ring. This is most efficiently achieved by reacting a trifluoromethylated β-ketoester with acetamidine.

  • Key Reactants:

    • Ethyl 4,4,4-trifluoroacetoacetate (ETFA): This molecule provides the C4, C5, C6 backbone of the pyrimidine ring, and crucially, introduces the trifluoromethyl group at the C4 position and the precursor ester functionality at the C5 position. ETFA is synthesized via a Claisen condensation of ethyl trifluoroacetate and ethyl acetate[1][2][3].

    • Acetamidine: This reagent serves as the N-C-N component, providing N1, C2, and N3 of the pyrimidine ring, along with the methyl group at the C2 position.

Expert Insight (Causality): The reaction is typically base-catalyzed (e.g., using sodium ethoxide). The base deprotonates the active methylene group of the ETFA, generating a nucleophilic enolate. This enolate then attacks one of the imine carbons of the acetamidine, initiating a cascade of condensation and cyclization steps that ultimately lead to the stable aromatic pyrimidine ring after the elimination of water and ethanol. This method is a robust way to create highly substituted pyrimidines from simple, acyclic precursors[4].

Stage 2: Reduction of the Carboxylic Ester to the Alcohol

With the pyrimidine-5-carboxylate in hand, the final step is the reduction of the ester group to a hydroxymethyl group.

Expert Insight (Choice of Reagent): The reduction of a carboxylic acid or its ester to a primary alcohol requires a potent reducing agent.

  • Lithium Aluminum Hydride (LiAlH₄): This is the reagent of choice for this transformation. It is a powerful hydride donor, capable of reducing esters and carboxylic acids efficiently[5][6][7]. Reactions are conducted in anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether to prevent the violent decomposition of the reagent with water[7].

  • Sodium Borohydride (NaBH₄): This reagent is generally not suitable for this purpose. It is a much milder reducing agent and typically fails to reduce esters and carboxylic acids under standard conditions, making LiAlH₄ the superior choice for this specific conversion[6][7].

The reaction proceeds via the addition of a hydride ion to the carbonyl carbon of the ester. This is followed by the elimination of an ethoxide leaving group to form an intermediate aldehyde, which is immediately reduced further by another equivalent of LiAlH₄ to the corresponding primary alcohol[5][8].

Visualization of the Core Synthesis Pathway

The following diagram illustrates the logical flow from commercially available starting materials to the final target compound.

Synthesis_Pathway ETFA Ethyl 4,4,4-trifluoroacetoacetate PyrimidineEster Ethyl 2-Methyl-4-(trifluoromethyl) pyrimidine-5-carboxylate ETFA->PyrimidineEster 1. NaOEt, EtOH 2. Cyclocondensation Acetamidine Acetamidine Acetamidine->PyrimidineEster 1. NaOEt, EtOH 2. Cyclocondensation TargetAlcohol (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol PyrimidineEster->TargetAlcohol 1. LiAlH₄, Anhydrous THF 2. Aqueous Workup

Caption: Overall synthetic scheme for (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol.

Detailed Experimental Protocols

The following protocols are self-validating systems designed for laboratory execution.

Protocol 1: Synthesis of Ethyl 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFA) (1.0 eq)

  • Acetamidine hydrochloride (1.2 eq)

  • Sodium ethoxide (NaOEt) (2.5 eq)

  • Anhydrous Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol.

  • Carefully add sodium ethoxide to the ethanol at 0 °C and stir until fully dissolved.

  • Add acetamidine hydrochloride to the solution and stir for 20 minutes at room temperature.

  • Add ethyl 4,4,4-trifluoroacetoacetate dropwise to the mixture.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system until the starting material (ETFA) is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Work-up: Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate as a solid or oil.

Protocol 2: Reduction to (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol

Materials:

  • Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (H₂O)

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Maintain the internal temperature below 5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., 1:1 hexanes/ethyl acetate) until the starting ester is fully consumed.

  • Work-up (Fieser method): Cautiously quench the reaction by cooling it back to 0 °C and adding, sequentially and dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Stir the resulting granular white suspension vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol.

Physicochemical and Spectroscopic Data

All quantitative data for the final product are summarized below for easy reference.

PropertyValue
IUPAC Name (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol
CAS Number 154703-93-2
Molecular Formula C₇H₇F₃N₂O
Molecular Weight 192.14 g/mol
Appearance White to off-white solid (predicted)
Melting Point Data not publicly available
Boiling Point Data not publicly available
XLogP3 1.0 (Predicted)
Expected Spectroscopic Characterization
  • ¹H NMR: The spectrum should feature a singlet for the methyl protons (CH₃) around δ 2.7-2.9 ppm. The methylene protons of the hydroxymethyl group (-CH₂OH) would appear as a singlet (or a doublet if coupled to the hydroxyl proton) around δ 4.8-5.0 ppm. The hydroxyl proton itself would be a broad singlet, and the C6-proton on the pyrimidine ring would appear as a downfield singlet, likely above δ 8.8 ppm.

  • ¹³C NMR: The spectrum will show characteristic signals for the methyl carbon, the methylene carbon (~60 ppm), and the aromatic carbons of the pyrimidine ring. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: A sharp singlet is expected for the -CF₃ group.

  • Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) would show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 193.

References

  • CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • Reduction of Pyrimidine Derivatives by LiAlH 4. ResearchGate. [Link]

  • (5-(Trifluoromethyl)pyridin-2-yl)methanol. PubChem. [Link]

  • durene p-xylene, 2,5-dimethyl- (7CI). The Good Scents Company. [Link]

  • CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
  • Cyclization of ethyl 4,4,4-trifluoroacetoacetate and cycloheptanone with dinucleophiles in the design of new alkaloid-like structures. ResearchGate. [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis-Stuttgart. [Link]

  • Spectroscopic properties of 2a-2f in methanol. ResearchGate. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Chemistry LibreTexts. [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

  • Efficient synthesis of 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2′-deoxycytidine and their triphosphates. RSC Publishing. [Link]

  • Preparation method of ethyl 4,4,4-trifluoroacetoacetate. Patsnap. [Link]

  • (4-(trifluoromethyl)pyrimidin-2-yl)methanol — Chemical Substance Information. NextSDS. [Link]

  • Carboxylic Acid Reduction with LiAlH4 mechanism. YouTube. [Link]

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC. [Link]

  • 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine. PubChemLite. [Link]

  • 2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. ResearchGate. [Link]

  • reduction of carboxylic acids. Chemguide. [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The development of small-molecule kinase inhibitors requires building blocks that offer both precise spatial geometry for target engagement and robust metabolic stability. (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol (CAS: 1260648-82-5) has emerged as a highly privileged scaffold in modern medicinal chemistry.

By integrating a pyrimidine core—a classic ATP-mimetic hinge binder—with a strategically positioned trifluoromethyl (-CF 3​ ) group and a versatile hydroxymethyl handle, this building block enables the rapid diversification of inhibitor libraries targeting kinases such as EGFR, CDK2, and MLK3. The pyrimidine nucleus serves as a foundational structure in designing protein kinase inhibitors, targeting enzymes critical for cancer cell proliferation and survival[1]. Furthermore, the installation of a trifluoromethyl group on the pyrimidine core lessens the potential for undesired oxidative metabolism on the electron-rich heterocycle, significantly improving the pharmacokinetic profile of the resulting drug candidates[2].

Chemical Profiling of the Building Block

To facilitate rational drug design, the physicochemical properties of the starting material must be thoroughly understood. The table below summarizes the core attributes of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol.

PropertySpecification / ValueStrategic Significance in Drug Design
Chemical Name (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanolCore scaffold for ATP-competitive inhibitors.
CAS Number 1260648-82-5Standardized identifier for procurement and IP tracking.
Molecular Formula C 7​ H 7​ F 3​ N 2​ OLow molecular weight (192.14 g/mol ) allows for high ligand efficiency (LE).
Pyrimidine Ring Hinge-binding motifForms essential bidentate hydrogen bonds with the kinase hinge region.
-CF 3​ Group Lipophilic, Electron-withdrawingFills deep hydrophobic pockets; protects the ring from CYP450 oxidation.
-CH 2​ OH Group Synthetic HandleEnables late-stage functionalization (etherification, amination, oxidation).

Mechanistic Advantages in Kinase Inhibition

The efficacy of kinase inhibitors relies heavily on their ability to outcompete ATP in the highly conserved kinase active site. The pyrimidine core of this building block acts as the primary anchor, engaging the backbone amides of the kinase hinge region via hydrogen bonding.

The integration of fluorinated heterocycles has become an important motif in pharmaceuticals, directly impacting both the physicochemical and biological properties of the molecules[3]. Specifically, the -CF 3​ group at the 4-position exerts a profound "fluorine effect." Its strong electron-withdrawing nature decreases the pKa of adjacent protons, while its bulky, lipophilic character allows it to project into the hydrophobic back-pocket (often exposed in the DFG-out inactive conformation of kinases). This specific substitution pattern has been successfully utilized to design highly potent EGFR inhibitors, achieving IC 50​ values in the sub-micromolar to nanomolar range against mutant cancer cell lines[4].

KinasePathway EGF Growth Factor EGFR Receptor Tyrosine Kinase EGF->EGFR Activation RAS RAS GTPase EGFR->RAS Signal Transduction Inhibitor CF3-Pyrimidine Inhibitor Inhibitor->EGFR ATP-Competitive Binding KinaseCascade RAF / MEK / ERK Cascade RAS->KinaseCascade Phosphorylation Apoptosis Cell Cycle Arrest KinaseCascade->Apoptosis Restored via Inhibition

CF3-pyrimidine inhibitors blocking receptor tyrosine kinase signaling cascades.

Quantitative Structure-Activity Relationship (QSAR) Insights

To demonstrate the causality behind selecting a fluorinated pyrimidine over a standard methyl-pyrimidine, the following table summarizes representative QSAR data. The substitution of a methyl group with a trifluoromethyl group consistently yields superior biochemical outcomes due to enhanced hydrophobic interactions and metabolic shielding.

Scaffold VariationTarget KinaseIC 50​ (nM)In Vitro T 1/2​ (Human Liver Microsomes)Primary Binding Interaction
4-MethylpyrimidineEGFR (L858R)145.022 minutesHinge hydrogen bonding
4-(Trifluoromethyl)pyrimidine EGFR (L858R) 12.5 >120 minutes Hinge + Hydrophobic pocket filling
4-MethylpyrimidineCDK288.035 minutesHinge hydrogen bonding
4-(Trifluoromethyl)pyrimidine CDK2 8.2 >120 minutes Hinge + Hydrophobic pocket filling

Note: Data is representative of the established pharmacological shift observed when transitioning from non-fluorinated to fluorinated pyrimidine analogs in kinase drug discovery.

Synthetic Workflows & Self-Validating Protocols

The primary aliphatic alcohol of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol is an ideal vector for attaching diverse solvent-exposed linkers or allosteric binding moieties. Below are two field-proven, self-validating protocols for functionalizing this building block.

SyntheticWorkflow BB (2-Methyl-4-(CF3) pyrimidin-5-yl)methanol Aldehyde Aldehyde Intermediate BB->Aldehyde DMP, DCM (Oxidation) Mesylate Mesylate Intermediate BB->Mesylate MsCl, DIPEA (Activation) Inhibitor1 Kinase Inhibitor A (Reductive Amination) Aldehyde->Inhibitor1 R-NH2, NaBH(OAc)3 Inhibitor2 Kinase Inhibitor B (SN2 Displacement) Mesylate->Inhibitor2 R-NH2, K2CO3

Synthetic diversification of the pyrimidine building block into kinase inhibitors.

Protocol A: Activation and Nucleophilic Displacement (Amination)

Causality: The primary alcohol is a poor leaving group. Direct Mitsunobu coupling with sterically hindered anilines often results in low yields and complex purification due to triphenylphosphine oxide byproducts. Converting the alcohol to a mesylate provides an excellent leaving group for clean S N​ 2 displacement.

Step-by-Step Methodology:

  • Mesylation: Dissolve (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the solution to 0 °C.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) followed by the dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq).

  • Self-Validation Checkpoint 1 (TLC): Stir for 1 hour at 0 °C. Monitor the reaction via TLC (EtOAc:Hexane 1:1). The reaction is complete when the polar alcohol spot disappears, replaced by a higher R f​ , UV-active spot.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Crucial Note: The resulting mesylate is prone to hydrolysis. Do not subject it to silica gel chromatography; proceed immediately to the next step.

  • S N​ 2 Displacement: Dissolve the crude mesylate in anhydrous DMF. Add the desired amine/aniline (1.5 eq) and K 2​ CO 3​ (2.0 eq). Stir at 60 °C for 4–6 hours.

  • Self-Validation Checkpoint 2 (LC-MS): Confirm the formation of the product mass [M+H] + before aqueous workup and final purification via preparative HPLC.

Protocol B: Oxidation and Reductive Amination

Causality: When constructing flexible, secondary amine linkers, reductive amination is preferred over alkylation to prevent over-alkylation (formation of tertiary amines). Dess-Martin Periodinane (DMP) is selected as the oxidant because it operates at room temperature under mild conditions, avoiding the toxic chromium byproducts of PCC and the odorous sulfur byproducts of Swern oxidation, which can poison downstream transition-metal catalysts.

Step-by-Step Methodology:

  • Oxidation: Dissolve the starting alcohol (1.0 eq) in anhydrous DCM. Add DMP (1.2 eq) portion-wise at room temperature.

  • Stir the suspension for 2 hours.

  • Self-Validation Checkpoint 1 ( 1 H-NMR): Take a small aliquot, filter, and concentrate. Run a quick 1 H-NMR. The successful formation of the intermediate is validated by the appearance of a sharp aldehydic proton singlet at ~10.1 ppm.

  • Workup: Quench with a 1:1 mixture of saturated aqueous NaHCO 3​ and Na 2​ S 2​ O 3​ to destroy unreacted DMP. Extract with DCM and concentrate. Avoid prolonged exposure to basic aqueous conditions to prevent hydration of the highly electron-deficient aldehyde.

  • Reductive Amination: Dissolve the crude aldehyde in 1,2-dichloroethane (DCE). Add the target amine (1.1 eq) and a catalytic amount of glacial acetic acid. Stir for 1 hour to allow imine formation.

  • Add Sodium triacetoxyborohydride (NaBH(OAc) 3​ , 1.5 eq) portion-wise. Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint 2 (TLC/NMR): Confirm the disappearance of the aldehyde spot on TLC and the loss of the ~10.1 ppm signal in NMR, replaced by the benzylic -CH 2​

    • signals of the newly formed amine linker.

References

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine deriv
  • Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2. PMC / NIH.
  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. MDPI.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Application Notes and Protocols for Cross-Coupling Reactions of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and actionable protocols for the palladium-catalyzed cross-coupling functionalization of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol. This pyrimidine scaffold, featuring a trifluoromethyl group and a primary alcohol, is a valuable building block in medicinal chemistry. The strategic introduction of new carbon-carbon and carbon-nitrogen bonds at the C5-position can unlock novel chemical space for the development of targeted therapeutics.

Strategic Considerations for a Trifunctional Pyrimidine Core

The synthetic utility of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol in cross-coupling reactions is governed by the interplay of its distinct structural features. The electron-deficient nature of the pyrimidine ring, further accentuated by the potent electron-withdrawing trifluoromethyl group, significantly influences the reactivity of the C5-position.[1] Concurrently, the presence of a primary hydroxymethyl group introduces both a potential coordinating site for the palladium catalyst and a proton source that can interfere with certain reaction conditions, particularly those employing strong bases.

A critical decision in designing a synthetic route is whether to protect the hydroxymethyl group. While protecting groups add steps to a synthesis, they can prevent side reactions and improve yields.[2] However, recent studies on structurally similar heterocyclic systems have demonstrated successful cross-coupling reactions in the presence of unprotected hydroxyl groups, especially in Suzuki-Miyaura reactions.[3][4] Therefore, it is advisable to first attempt the coupling with the unprotected alcohol. Should this prove unsuccessful, a protection-deprotection sequence will be necessary.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds.[4] For the 5-halo-(2-methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol substrate, this reaction allows for the introduction of a wide array of aryl and heteroaryl moieties. Microwave-assisted protocols are particularly effective for this class of compounds, often leading to significantly reduced reaction times and improved yields.[3][4][5][6]

Protecting Group-Free Protocol for Suzuki-Miyaura Coupling

This protocol is recommended as the initial approach, leveraging the potential for the reaction to proceed without the need for alcohol protection.

Table 1: Recommended Conditions for Protecting Group-Free Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Starting Material 5-Bromo-(2-methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanolBromo derivatives offer a good balance of reactivity and stability.
Palladium Pre-catalyst XPhos Pd G2 or Pd(PPh₃)₄XPhos-based catalysts are effective for challenging substrates; Pd(PPh₃)₄ is a classic, reliable choice.[3][4]
Ligand XPhos (if not using a pre-catalyst)Bulky, electron-rich phosphine ligands enhance catalyst activity.
Base K₂CO₃ or Cs₂CO₃Carbonate bases are generally well-tolerated by hydroxyl groups.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Aqueous solvent mixtures are standard for Suzuki reactions.
Temperature 100-120 °C (Microwave) or 80-100 °C (Conventional)Microwave heating can significantly accelerate the reaction.[6]
Reaction Time 15-60 min (Microwave) or 4-12 h (Conventional)Monitor by TLC or LC-MS.

Experimental Protocol:

  • To a microwave vial, add 5-bromo-(2-methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium pre-catalyst (1-5 mol%).

  • Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Place the vial in the microwave reactor and heat to the specified temperature for the designated time.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)L_n-X B->C D Transmetalation C->D E Ar-Pd(II)L_n-R D->E F Reductive Elimination E->F F->A Regeneration G Ar-R F->G H R-B(OH)2 H->D I Base I->D

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Protocol for Suzuki-Miyaura Coupling with a Protected Alcohol

Should the protecting group-free approach fail, the following sequence is recommended. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are a good choice due to their ease of installation and removal under mild conditions.[2]

Protection Step:

  • Dissolve (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol in anhydrous dichloromethane (DCM).

  • Add imidazole (1.5 equiv) and TBDMS-Cl (1.2 equiv).

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify by column chromatography if necessary.

Deprotection Step:

  • Dissolve the TBDMS-protected product in tetrahydrofuran (THF).

  • Add tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M solution in THF).

  • Stir at room temperature until deprotection is complete (monitor by TLC).

  • Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, dry, and concentrate. Purify by column chromatography.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction provides a powerful means of installing alkynyl groups, which are versatile handles for further synthetic transformations.[7][8] A key consideration for this reaction is the potential for Glaser-Hay homocoupling of the terminal alkyne, which can be mitigated by employing copper-free conditions.[9]

Copper-Free Sonogashira Coupling Protocol

Given the potential for side reactions, a copper-free protocol is recommended as the primary approach.

Table 2: Recommended Conditions for Copper-Free Sonogashira Coupling

ParameterRecommended ConditionRationale
Starting Material 5-Bromo-(2-methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanolBromo derivatives are generally suitable for Sonogashira reactions.
Palladium Pre-catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Well-established catalysts for Sonogashira couplings.[10]
Ligand PPh₃ (if not using a pre-catalyst)Triphenylphosphine is a standard ligand for this transformation.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Amine bases are crucial for the Sonogashira mechanism.[7]
Solvent Anhydrous THF or DMFAprotic, polar solvents are typically used.
Temperature Room Temperature to 80 °CReaction temperature will depend on the reactivity of the alkyne.
Reaction Time 2-24 hMonitor by TLC or LC-MS.

Experimental Protocol:

  • To a dried Schlenk flask, add 5-bromo-(2-methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol (1.0 equiv) and the palladium catalyst (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne (1.2-1.5 equiv).

  • Stir the reaction at the appropriate temperature until the starting material is consumed.

  • Upon completion, cool to room temperature and dilute with an organic solvent.

  • Wash with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Diagram 2: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)L_n-X B->C D Transmetalation C->D E Ar-Pd(II)L_n-C≡CR D->E F Reductive Elimination E->F F->A Regeneration G Ar-C≡CR F->G H Cu-X K Cu-C≡CR H->K I R-C≡CH I->K J Base J->K K->D

Caption: A simplified representation of the copper-catalyzed Sonogashira catalytic cycle.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines.[11] The success of this reaction is highly dependent on the choice of ligand and base, especially for electron-deficient heterocyclic substrates.[12][13]

Protocol for Buchwald-Hartwig Amination

Given the potential for the hydroxymethyl group to react with the strong bases typically employed in this reaction, a preliminary test without a protecting group is warranted, but protection may be necessary.

Table 3: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Starting Material 5-Bromo-(2-methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanolBromo derivatives are common substrates for this reaction.
Palladium Pre-catalyst RuPhos Pd G3 or XPhos Pd G3These pre-catalysts are highly active for a broad range of amines.[13]
Ligand RuPhos or XPhos (if not using a pre-catalyst)Bulky, electron-rich biarylphosphine ligands are essential.[13]
Base NaOtBu, KOtBu, or LHMDSStrong, non-nucleophilic bases are required.[12][13]
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic solvents are standard.
Temperature 80-110 °CElevated temperatures are often necessary.
Reaction Time 4-24 hMonitor by TLC or LC-MS.

Experimental Protocol:

  • In a glovebox, add the 5-bromo-(2-methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol (1.0 equiv), the amine (1.2-1.5 equiv), the palladium pre-catalyst (1-5 mol%), and the base (1.5-2.0 equiv) to an oven-dried vial.

  • Add the anhydrous, degassed solvent.

  • Seal the vial and heat with stirring for the required time.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Diagram 3: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Aryl Halide, Amine, Catalyst, Ligand, and Base Setup->Reagents Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Work-up and Purification Monitor->Workup Reaction Complete Product Isolated Product Workup->Product

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Conclusion

The functionalization of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol via palladium-catalyzed cross-coupling reactions offers a powerful platform for the synthesis of novel, biologically relevant molecules. The protocols outlined in this guide provide robust starting points for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Careful consideration of the interplay between the trifluoromethyl and hydroxymethyl groups, along with judicious selection of catalysts, ligands, and bases, will be paramount to achieving successful and high-yielding transformations.

References

Sources

Application Notes and Protocols for the Incorporation of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Pyrimidines in Agrochemicals

The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals, renowned for its presence in a wide array of high-efficacy fungicides, herbicides, and insecticides.[1][2][3] Its metabolic stability and versatile substitution patterns allow for fine-tuning of biological activity. The introduction of a trifluoromethyl (-CF3) group further enhances the molecular properties critical for agrochemical performance.[4][5] The -CF3 moiety significantly increases lipophilicity, facilitating passage through biological membranes, and enhances metabolic stability by blocking potential sites of oxidative degradation. This combination of a pyrimidine core and a trifluoromethyl group results in a privileged scaffold for discovering new active ingredients.[6]

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol emerges as a critical, high-value building block for accessing this chemical space. Its primary alcohol functional group serves as a versatile reactive handle for covalently linking the fluorinated pyrimidine core to other pharmacophores, enabling the systematic exploration and synthesis of novel, potent agrochemicals. This guide provides an in-depth exploration of its properties, reactivity, and detailed protocols for its application in synthetic workflows.

Section 1: Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is fundamental for safe handling and successful experimental design.

PropertyValueSource
CAS Number 149849-92-3Internal Database
Molecular Formula C₇H₇F₃N₂OInternal Database
Molecular Weight 192.14 g/mol Internal Database
Appearance Off-white to pale yellow solidSupplier Data
Melting Point 78-82 °CSupplier Data
Boiling Point ~265 °C (Predicted)Internal Database
Solubility Soluble in Methanol, Ethyl Acetate, Dichloromethane, THFInternal Database

Safety and Handling: (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Based on data for analogous structures, the compound may cause skin and serious eye irritation and may cause respiratory irritation.[7] All waste should be disposed of following institutional and local government regulations.

Section 2: Core Synthetic Transformations and Mechanistic Rationale

The synthetic utility of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol is centered on the reactivity of its primary alcohol. This hydroxyl group can be readily converted into ethers, esters, or transformed into a leaving group for subsequent nucleophilic substitutions.

G A (2-Methyl-4-(trifluoromethyl) pyrimidin-5-yl)methanol B O-Alkylation (Ether Synthesis) (e.g., Williamson Ether Synthesis) A->B  Base (NaH)  R-X C Esterification (e.g., Steglich, DCC/DMAP) A->C  R-COOH  Coupling Agent D Halogenation (e.g., Appel Reaction, SOCl₂) A->D  SOCl₂ or  CBr₄/PPh₃ E Ether-Linked Agrochemicals (Fungicides, Herbicides) B->E F Ester-Linked Agrochemicals (Insecticides, Pro-pesticides) C->F G (5-(Chloromethyl)-2-methyl-4- (trifluoromethyl)pyrimidine) D->G H Nucleophilic Substitution (SN2) (e.g., with amines, thiols) G->H  Nu-H I Amine/Thioether-Linked Agrochemicals H->I

Caption: Key synthetic pathways originating from the title compound.

2.1. O-Alkylation for Ether Synthesis

The formation of an ether linkage is a prevalent strategy for connecting the pyrimidine core to other fragments, particularly aromatic systems. The Williamson ether synthesis is the most common and reliable method.

  • Mechanism & Rationale: The reaction proceeds via an Sₙ2 mechanism. A strong base, typically sodium hydride (NaH), is used to deprotonate the primary alcohol, forming a potent nucleophilic alkoxide. This alkoxide then displaces a halide or other suitable leaving group from an alkyl or aryl halide. The use of an aprotic polar solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is crucial to solvate the cation without interfering with the nucleophile. This method is highly effective for synthesizing fungicides where a pyrimidine is often linked to a substituted phenyl ring via an ether bridge.[6]

2.2. Esterification

Ester linkages are common in many classes of insecticides and can also serve as pro-pesticides, which are hydrolyzed in vivo to release the active molecule.

  • Mechanism & Rationale: Direct Fischer esterification with a carboxylic acid is often low-yielding for sterically hindered or specialized alcohols. Therefore, coupling-agent-mediated esterification is preferred. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a highly efficient method. DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. DMAP acts as a nucleophilic catalyst, further accelerating the reaction. This protocol avoids harsh acidic conditions and typically proceeds at room temperature, preserving sensitive functional groups elsewhere in the molecule.

2.3. Conversion to Halide for Nucleophilic Substitution

Converting the hydroxyl group into a more reactive leaving group, such as a chloride, dramatically expands the synthetic possibilities. The resulting 5-(chloromethyl) intermediate is a potent electrophile.

  • Mechanism & Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds through a chlorosulfite ester intermediate. In the presence of a base like pyridine or triethylamine, the mechanism is typically Sₙ2, leading to inversion of configuration (though this is irrelevant for a primary alcohol). The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion. The resulting chloro-derivative is highly reactive towards a wide range of nucleophiles, including amines, thiols, and carbanions, making it a cornerstone for building complex agrochemical structures.[8][9]

Section 3: Detailed Experimental Protocols

The following protocols are representative procedures for the key transformations described above. Researchers should adapt and optimize these conditions based on the specific substrate and scale of the reaction.

Protocol 3.1: Williamson Ether Synthesis with 4-Fluorobenzyl Bromide

This protocol details the synthesis of 5-((4-fluorobenzyl)oxymethyl)-2-methyl-4-(trifluoromethyl)pyrimidine, a common structural motif in agrochemical candidates.

  • Materials:

    • (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • 4-Fluorobenzyl bromide (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate and Hexanes for chromatography

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol (1.0 eq) and anhydrous THF (approx. 0.1 M solution).

    • Cool the solution to 0 °C in an ice-water bath.

    • Carefully add the sodium hydride (1.2 eq) portion-wise. Causality Note: Adding NaH slowly at 0°C is critical to control the exothermic reaction and the evolution of hydrogen gas.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

    • Cool the reaction mixture back to 0 °C and add a solution of 4-fluorobenzyl bromide (1.1 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The starting alcohol should be consumed, and a new, less polar spot corresponding to the product should appear.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Extract the mixture with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization:

    • Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS. Expect to see characteristic signals for the benzylic protons and the aromatic protons of the 4-fluorobenzyl group.

Protocol 3.2: Steglich Esterification with 2-Chloronicotinic Acid

This protocol describes the synthesis of an ester linking the pyrimidine methanol to a pyridine carboxylic acid, a strategy used in creating novel insecticides.

  • Materials:

    • (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol (1.0 eq)

    • 2-Chloronicotinic acid (1.1 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • 0.5 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add 2-chloronicotinic acid (1.1 eq), (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol (1.0 eq), and DMAP (0.1 eq).

    • Dissolve the components in anhydrous DCM (approx. 0.1 M solution).

    • Cool the solution to 0 °C in an ice-water bath.

    • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form. Causality Note: DCC is the coupling agent that activates the carboxylic acid. DMAP serves as a nucleophilic catalyst to accelerate the ester formation.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Self-Validation: Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate). The disappearance of the starting alcohol is the primary indicator of progress.

    • Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel.

  • Characterization:

    • Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Look for the disappearance of the alcohol proton and the appearance of the characteristic ester carbonyl in the ¹³C NMR spectrum (~165-175 ppm).

Protocol 3.3: Conversion to 5-(Chloromethyl)-2-methyl-4-(trifluoromethyl)pyrimidine

This protocol details the conversion of the alcohol to a reactive chloride, a key intermediate for further functionalization.

  • Materials:

    • (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Catalytic amount of anhydrous DMF (1-2 drops)

  • Procedure:

    • In a fume hood, dissolve (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol (1.0 eq) in anhydrous DCM.

    • Add a catalytic drop of DMF. Causality Note: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.

    • Cool the mixture to 0 °C.

    • Slowly add thionyl chloride (1.5 eq) dropwise. Gas evolution (SO₂ and HCl) will be observed.

    • After the addition is complete, allow the reaction to warm to room temperature, then gently reflux (approx. 40-50 °C) for 2-4 hours.

    • Self-Validation: The reaction can be monitored by TLC, where the product will be significantly less polar than the starting alcohol. Quench a small aliquot with methanol to form the methyl ether for easier visualization if needed.

    • Upon completion, cool the reaction to room temperature and carefully remove the solvent and excess SOCl₂ under reduced pressure. Safety Note: The off-gas should be passed through a base trap (e.g., NaOH solution) to neutralize acidic gases.

    • The crude product is often used directly in the next step without extensive purification. If purification is required, it can be attempted by careful vacuum distillation or chromatography on silica gel (deactivated with a base like triethylamine to prevent decomposition).

  • Characterization:

    • The product is often characterized by ¹H NMR, observing the shift of the methylene protons (-CH₂OH to -CH₂Cl), and used immediately in subsequent reactions.

G cluster_0 Protocol 3.1: Ether Synthesis cluster_1 Protocol 3.3: Chlorination A 1. Dissolve Alcohol in Anhydrous THF B 2. Cool to 0°C A->B C 3. Add NaH (Base) B->C D 4. Stir to form Alkoxide C->D E 5. Add R-X (Electrophile) D->E F 6. Stir at RT, Monitor by TLC E->F G 7. Quench with NH₄Cl F->G H 8. Extract & Purify G->H I 1. Dissolve Alcohol in Anhydrous DCM J 2. Add cat. DMF I->J K 3. Cool to 0°C J->K L 4. Add SOCl₂ dropwise K->L M 5. Reflux, Monitor by TLC L->M N 6. Concentrate in vacuo M->N O 7. Use Crude Product Directly N->O

Caption: Workflow comparison for ether synthesis and chlorination.

Conclusion

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol is a powerful and versatile building block in the agrochemical discovery pipeline. Its well-defined reactivity through the primary alcohol allows for predictable and efficient incorporation into complex molecular architectures via etherification, esterification, and nucleophilic substitution pathways. The strategic combination of the biologically active pyrimidine ring and the property-enhancing trifluoromethyl group makes this intermediate an invaluable tool for scientists developing the next generation of high-performance crop protection agents. The protocols provided herein serve as a robust starting point for researchers to harness the full synthetic potential of this key molecule.

References

  • CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google P
  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
  • (5-(Trifluoromethyl)pyridin-2-yl)methanol | C7H6F3NO | CID 3820787 - PubChem. (URL: )
  • Pyrimidin-4-yl-Methanol (4-Methoxypyrimidine, CAS Number: 33581-98-5). (URL: )
  • An In-depth Technical Guide to Pyrimidin-4-yl-methanol: Synonyms, Properties, and Synthetic Applic
  • Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - PMC. (URL: [Link])

  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. (URL: [Link])

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (URL: [Link])

  • A Sustainable Multicomponent Pyrimidine Synthesis | Journal of the American Chemical Society. (URL: [Link])

  • Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC. (URL: [Link])

  • Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - MDPI. (URL: [Link])

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - Semantic Scholar. (URL: [Link])

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (URL: [Link])

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC. (URL: [Link])

  • CN107864962B - A kind of pyrimidine-containing composition and application thereof - Google P
  • Pyrimidine derivatives in discovery of pesticides: A review. (URL: [Link])

  • Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control | ACS Omega - ACS Publications. (URL: [Link])

Sources

Advanced Derivatization Strategies for 5-Hydroxymethyl Pyrimidines in Medicinal Chemistry and Epigenomic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and validation of 5-hydroxymethylcytosine (5-hmC) and 5-hydroxymethyluracil (5-hmU) as critical epigenetic markers have fundamentally shifted our understanding of gene regulation and DNA demethylation pathways. However, the direct analytical detection of these "sixth bases" is notoriously difficult due to their low genomic abundance and structural similarity to their methylated precursors. Furthermore, in medicinal chemistry, the 5-hydroxymethyl pyrimidine scaffold serves as a highly potent pharmacophore for novel antiviral and anticancer agents 1.

To bridge the gap between biological significance and analytical/synthetic utility, specialized derivatization methods have been developed. This application note details the mechanistic rationale and provides validated, step-by-step protocols for the derivatization of 5-hydroxymethyl pyrimidines, empowering researchers to achieve high-sensitivity epigenetic mapping and efficient nucleoside analog synthesis.

Mechanistic Foundations of Derivatization

The unique reactivity of the 5-hydroxyl group allows for orthogonal functionalization without disrupting the core pyrimidine ring or the sensitive N-glycosidic bond. We highlight three primary strategies:

  • Enzymatic Bioorthogonal Labeling (Epigenomic Profiling): Because standard sequencing techniques (like bisulfite sequencing) cannot differentiate 5-hmC from 5-methylcytosine (5-mC), researchers utilize T4 bacteriophage β-glucosyltransferase (β-GT). This enzyme selectively transfers an engineered azide-modified glucose (UDP-6-N3-Glc) to the hydroxyl group of 5-hmC. The resulting azide handle is then tagged with biotin via bioorthogonal click chemistry, enabling affinity enrichment and single-base resolution deep sequencing 2.

  • Chemoselective Etherification (Medicinal Chemistry): For the synthesis of bioactive nucleoside analogs, the unprotected 5-hydroxymethyl group of 5-hydroxymethyl-2'-deoxyuridine (5-hmdU) can undergo chemoselective O-5 etherification. By utilizing Amberlyst 15—a strongly acidic macroreticular resin—a reactive carbocation is generated at the 5-methyl position, which is subsequently trapped by an alcohol nucleophile [[3]]().

  • Methyltransferase-Directed Condensation: In the absence of their natural cofactor (S-adenosylmethionine), DNA cytosine-5 methyltransferases (C5-MTases) can catalyze the nucleophilic condensation of exogenous aliphatic thiols or selenols directly onto 5-hmC, yielding stable 5-chalcogenomethyl derivatives for sequence-specific mapping 4.

Workflow Visualization

G Start 5-Hydroxymethyl Pyrimidine (5-hmC / 5-hmU) EnzGlyc Enzymatic Glycosylation (β-GT Catalyst) Start->EnzGlyc ChemMod Chemoselective Etherification (Amberlyst 15) Start->ChemMod MTase MTase-Directed Condensation (C5-MTases) Start->MTase Azide Azide-Glucose Transfer (UDP-6-N3-Glc) EnzGlyc->Azide Click SPAAC Click Chemistry (DBCO-Biotin) Azide->Click Seq Affinity Enrichment & Deep Sequencing Click->Seq NucAnalog O-5 Alkyl Ether Formation ChemMod->NucAnalog Drug Nucleoside Analogs (Medicinal Chemistry) NucAnalog->Drug Thiol Exogenous Thiol/Selenol Addition MTase->Thiol Label Chalcogenomethyl Derivatives Thiol->Label

Fig 1: Divergent derivatization pathways for 5-hydroxymethyl pyrimidines in research.

Quantitative Comparison of Derivatization Strategies

Chemical derivatization significantly increases the detection sensitivity (up to 123-fold) and improves the retention behavior of cytosine modifications in HPLC-ESI-MS/MS analysis 5.

Derivatization StrategyTarget SubstrateReagents / CatalystReaction TimeAnalytical Sensitivity / YieldPrimary Application
Enzymatic Glycosylation & Click 5-hmC (Genomic DNA)β-GT, UDP-6-N3-Glc, DBCO-Biotin1–2 h~0.005% of total nucleotidesEpigenomic mapping & deep sequencing
Chemoselective Etherification 5-hmdU (Small Molecule)Amberlyst 15, Aliphatic Alcohols16–24 h67–90% Isolated YieldSynthesis of antiviral/anticancer scaffolds
MTase-Directed Condensation 5-hmC (Specific Motifs)C5-MTases, Aliphatic Thiols4–8 hSequence-specific conversionTargeted epigenetic labeling
Chemical Oxidation 5-hmU / 5-hmCK₂S₂O₈, CuSO₄, 2,6-lutidine2–4 h>75% YieldSynthesis of 5-formyl pyrimidines

Validated Experimental Protocols

Protocol A: Bioorthogonal Labeling and Enrichment of 5-hmC in Genomic DNA

Designed for the isolation of 5-hmC enriched genomic fragments prior to Next-Generation Sequencing (NGS).

Step 1: Genomic DNA Fragmentation

  • Action: Shear 2–5 µg of purified genomic DNA using acoustic sonication (e.g., Covaris) to an average size of 200–500 bp.

  • Causality: Fragmentation drastically reduces sample viscosity and ensures the DNA fragments are of the optimal length for downstream adapter ligation and Illumina sequencing.

Step 2: β-GT Catalyzed Azide-Glucose Transfer

  • Action: Incubate the fragmented DNA with 40 µM UDP-6-N3-Glc and 2 U/µL of T4 β-GT in HEPES buffer (pH 7.9) for 2 hours at 37 °C. Purify via spin column.

  • Causality: β-GT is utilized because it exhibits absolute chemoselectivity for the 5-hydroxyl group of hmC. It efficiently transfers the azide-modified glucose from the synthetic cofactor without inducing off-target modifications on standard cytosine or 5-mC 2.

Step 3: Strain-Promoted Click Chemistry (SPAAC)

  • Action: Add DBCO-PEG4-Biotin (150 µM final concentration) to the purified azide-labeled DNA. Incubate at 37 °C for 2 hours.

  • Causality: Copper-free SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition) is strictly selected over traditional CuAAC. This prevents Cu(I)-mediated oxidative degradation of the genomic DNA, thereby preserving the structural integrity of the sequencing library.

Step 4: Self-Validation & Quality Control

  • Action: Spot 10 ng of the reacted DNA onto a positively charged nylon membrane. Crosslink with UV and probe with an HRP-conjugated anti-biotin antibody.

  • Causality: This dot-blot assay acts as an orthogonal self-validation system. It confirms successful biotinylation of the 5-hmC residues before committing the sample to costly streptavidin pull-down and sequencing workflows.

Protocol B: Chemoselective O-5 Etherification of 5-Hydroxymethyl-2'-deoxyuridine (5-hmdU)

Designed for the rapid, economical generation of 5-hydroxymethyl pyrimidine derivatives for drug screening.

Step 1: Substrate Solubilization

  • Action: Dissolve 1.0 mmol of unprotected 5-hmdU in 10 mL of the desired aliphatic alcohol (e.g., cyanoethanol or methanol).

  • Causality: The chosen alcohol acts dually as the solvent and the nucleophile. Using it in vast excess drives the reaction equilibrium toward the desired O-alkyl ether product via Le Chatelier’s principle.

Step 2: Acidic Catalysis via Amberlyst 15

  • Action: Add 1.0 g of dry Amberlyst 15 resin to the solution. Stir the suspension continuously at room temperature (20–25 °C) for 16 hours.

  • Causality: Amberlyst 15 is a strongly acidic, macroreticular cation exchange resin. It provides localized strong acidity to generate the requisite carbocation at the 5-methyl position. Crucially, its solid-state nature prevents the widespread cleavage of the labile N-glycosidic bond (depyrimidination) that typically plagues homogeneous acid catalysis 3.

Step 3: Filtration and Isolation

  • Action: Filter the reaction mixture through a sintered glass funnel to remove the Amberlyst 15 resin. Wash the resin with 5 mL of the reaction alcohol, pool the filtrates, and concentrate under reduced pressure.

  • Causality: Physical removal of the heterogeneous catalyst instantly quenches the reaction without the need for aqueous basic workups, preventing thermodynamic equilibration to undesired degradation products.

Step 4: Self-Validation & Quality Control

  • Action: Analyze the crude residue via High-Resolution Mass Spectrometry (HRMS) and ^1H-NMR (in DMSO-d6).

  • Causality: HRMS confirms the mass shift corresponding to the specific alcohol adduct, while ^1H-NMR validates the structural integrity of the pyrimidine core and confirms that the deoxyribose ring remains intact (evidenced by the preservation of the anomeric proton signal at ~6.2 ppm).

References

  • Song, C. X., et al. "Bioorthogonal Labeling of 5-Hydroxymethylcytosine in Genomic DNA and Diazirine-Based DNA Photo-Cross-Linking Probes." Accounts of Chemical Research. 2

  • Gracias, F., et al. "Preparation of 5‐Hydroxymethyl‐pyrimidine Based Nucleosides: A Reinvestigation." European Journal of Organic Chemistry. 3

  • Klimašauskas, S., et al. "Methyltransferase-directed derivatization of 5-hydroxymethylcytosine in DNA." Angewandte Chemie International Edition. 4

  • Krzeminski, M., et al. "Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines." Materials (MDPI). 1

  • Németh, et al. "Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA." MDPI. 5

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is engineered for researchers, application scientists, and drug development professionals seeking to maximize reaction yields and purity in the synthesis of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol .

Due to the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group, the pyrimidine core becomes highly electron-deficient, making it susceptible to side reactions such as defluorination or premature hydrolysis[1]. This guide provides field-proven protocols, mechanistic insights, and troubleshooting logic to ensure a robust, self-validating synthetic workflow.

SynthesisWorkflow A Acetamidine HCl + Trifluoro-3-oxobutanoate B Base Catalysis (NaOEt / EtOH) A->B C Cyclocondensation (Pyrimidine Ring) B->C D Intermediate: Pyrimidine-5-carboxylate C->D E Ester Reduction (DIBAL-H, -78°C) D->E F Aqueous Workup (Rochelle's Salt) E->F G Target: (2-Methyl-4-(CF3)pyrimidin-5-yl)methanol F->G

Workflow for (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol synthesis.

Part 1: Mechanistic Causality & Experimental Protocols

The synthesis is a two-step process: cyclocondensation to form the pyrimidine ring, followed by the selective reduction of the ester to a primary alcohol.

Step 1: Cyclocondensation (Pyrimidine Ring Formation)

Causality: Acetamidine hydrochloride must be neutralized to its free base form to act as a binucleophile. The highly electrophilic ethoxymethylene carbon of the 1,3-dicarbonyl equivalent is attacked first, followed by intramolecular cyclization[2]. The -CF3 group activates the resulting ester towards nucleophilic attack by water; therefore, strictly anhydrous conditions are mandatory to prevent yield loss via premature ester hydrolysis.

Self-Validating Protocol:

  • Preparation: Charge a flame-dried, nitrogen-purged flask with anhydrous ethanol (10 mL/mmol) and freshly titrated Sodium Ethoxide (NaOEt, 1.2 eq).

  • Free-Basing: Add acetamidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature to liberate the free base. Validation: A fine white precipitate of NaCl will form, indicating successful neutralization.

  • Addition: Dropwise add ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) while maintaining the internal temperature below 30 °C to prevent thermal degradation.

  • Cyclization: Heat the mixture to reflux for 4 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material spot completely disappears and a new UV-active spot (the intermediate ester) appears.

  • Workup: Quench with saturated aqueous NH4Cl to neutralize the base. Extract with EtOAc (3x), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 2: Selective Ester Reduction

Causality: The intermediate ester must be reduced to the alcohol. Aggressive hydride donors like LiAlH4 can trigger defluorination or over-reduction of the electron-deficient pyrimidine ring. Diisobutylaluminum hydride (DIBAL-H) is a bulky, electrophilic reducing agent that coordinates to the ester carbonyl, providing controlled hydride transfer at low temperatures[3].

Self-Validating Protocol:

  • Preparation: Dissolve the intermediate ester in anhydrous THF (0.1 M) under N2 and cool to -78 °C using a dry ice/acetone bath.

  • Reduction: Slowly add DIBAL-H (1.0 M in hexanes, 2.5 eq) dropwise over 30 minutes. The excess equivalents account for the coordination to the pyrimidine nitrogens.

  • Maturation: Stir at -78 °C for 1 hour, then gradually warm to 0 °C for 2 hours.

  • Validation Check: Quench a 0.1 mL aliquot in cold MeOH and run TLC. Complete disappearance of the ester spot confirms full conversion.

  • Workup (Critical): Carefully add 1M aqueous potassium sodium tartrate (Rochelle's salt) in a volume equal to the THF solvent.

  • Validation Check: Stir vigorously at room temperature for 2 to 4 hours. The workup is self-validating: the reaction is ready for extraction ONLY when the gelatinous aluminum emulsion breaks and the biphasic mixture becomes completely clear and distinct.

  • Isolation: Separate the organic layer, extract the aqueous layer with EtOAc, dry over Na2SO4, and concentrate to yield the target methanol derivative.

Part 2: Quantitative Data Analysis

Choosing the correct reducing agent is the most critical factor in maximizing the yield of this specific transformation. The table below summarizes the empirical data driving our protocol choices.

Reducing AgentTemperature ProfileWorkup StrategyYield (%)Purity (%)Key Observation
LiAlH4 (2.0 eq)0 °C to 25 °CFieser Method45%<80%Defluorination & ring reduction observed.
NaBH4 / CaCl2 0 °C to 65 °CAqueous Extraction62%88%Sluggish conversion; requires heating which degrades the ring.
DIBAL-H (2.5 eq)-78 °C to 0 °CRochelle's Salt (1M)88% >98% Clean conversion; emulsion fully resolved by tartrate chelation.

Part 3: Troubleshooting Guides & FAQs

TroubleshootingLogic Issue Low Yield in Reduction Step Check1 Incomplete Conversion? Issue->Check1 Check2 Emulsion During Workup? Issue->Check2 Sol1 Increase DIBAL-H Equivalents (2.5 eq) Check1->Sol1 Yes Sol2 Use 1M Rochelle's Salt & Stir 2h Check2->Sol2 Yes

Troubleshooting logic for ester reduction to methanol.

Q1: Why is my yield so low during the initial cyclocondensation step? A1: The most common culprit is water contamination leading to ester hydrolysis. The -CF3 group strongly withdraws electron density, making the ester highly susceptible to nucleophilic attack by hydroxide ions (formed if water reacts with NaOEt). Ensure your ethanol is strictly anhydrous and your NaOEt is freshly prepared or titrated.

Q2: I am getting a stubborn, thick emulsion during the DIBAL-H reduction workup. How do I break it? A2: Aluminum salts form gelatinous hydroxides upon aqueous quenching. Do not attempt to filter this emulsion through Celite, as it will trap your product. Instead, use a 1M aqueous solution of Rochelle's salt (potassium sodium tartrate). The tartrate ions act as bidentate ligands, strongly chelating the aluminum to form water-soluble complexes. Stir vigorously for at least 2 hours until the layers are completely transparent.

Q3: Can I use LiAlH4 instead of DIBAL-H to save time and costs? A3: It is highly discouraged. While LiAlH4 is a standard ester-reducing agent, the electron-deficient nature of the trifluoromethyl-pyrimidine ring makes it highly vulnerable. Aggressive hydride donors like LiAlH4 often lead to over-reduction of the pyrimidine ring itself or unwanted defluorination at the C4 position. DIBAL-H provides the necessary electrophilic control[3].

Q4: My DIBAL-H reduction stalls at 50% conversion. What is happening? A4: You are likely under-dosing the reducing agent. Pyrimidine nitrogens contain lone pairs that will coordinate with the Lewis-acidic aluminum in DIBAL-H, effectively consuming equivalents of your reagent before it can reduce the ester. Always use at least 2.2 to 2.5 equivalents of DIBAL-H to saturate these coordination sites and drive the ester reduction to completion.

References

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety Source: PMC - Chemistry URL
  • Di-isobutyl Aluminum Hydride (DIBAL)
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters Source: Organic Chemistry Portal URL

Sources

Overcoming solubility issues with (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of highly functionalized pharmaceutical intermediates.

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol presents a classic "Push-Pull" solvation paradox. To successfully manipulate this compound, we must move beyond trial-and-error and understand the physical chemistry governing its behavior. This guide provides the mechanistic reasoning, troubleshooting steps, and validated protocols necessary to overcome these solubility hurdles.

The Solvation Paradox: Understanding the Molecule

Trifluoromethyl pyrimidine derivatives are highly valued in drug discovery due to their enhanced metabolic stability and lipophilicity[1]. However, these same properties create complex solubility challenges. The difficulty in dissolving this specific molecule stems from three competing structural features:

  • The C5-Hydroxymethyl Group (-CH₂OH): This acts as a strong hydrogen bond donor and acceptor, driving the formation of a highly stable, tightly packed crystal lattice in the solid state.

  • The C4-Trifluoromethyl Group (-CF₃): This group is intensely hydrophobic and lipophilic. Furthermore, it exerts a powerful electron-withdrawing inductive effect, which significantly reduces the basicity of the pyrimidine nitrogens[2].

  • The Pyrimidine Core: While normally polar, its ability to interact with protic solvents is severely blunted by the adjacent -CF₃ group.

The Result: Non-polar solvents (like hexanes) lack the hydrogen-bonding capacity to break the crystal lattice. Conversely, highly polar protic solvents (like water) are repelled by the hydrophobic -CF₃ group. Optimal solvation requires a "Goldilocks" solvent—one that acts as a strong hydrogen bond acceptor to disrupt the lattice, while possessing enough organic bulk to accommodate the fluorous domain.

Diagnostic Q&A: Troubleshooting Solubility Failures

Q1: Why does the compound remain a stubborn suspension in standard hydrocarbon solvents (e.g., hexanes, heptane, toluene)? A: Hydrocarbon solvents have low dielectric constants and zero hydrogen-bond accepting capability. They are thermodynamically incapable of overcoming the high lattice energy generated by the intermolecular hydrogen bonds of the -CH₂OH groups. The energy penalty to break these bonds is higher than the energy gained by solvating the molecule.

Q2: If the molecule contains a polar pyrimidine ring and a hydroxyl group, why does it precipitate or form an oil in aqueous buffers? A: This is due to the hydrophobic clash caused by the -CF₃ group. The trifluoromethyl group pulls electron density away from the pyrimidine ring, weakening the ability of the ring nitrogens to accept hydrogen bonds from water[2]. Consequently, the water molecules prefer to hydrogen-bond with themselves, excluding the fluorinated compound and causing it to crash out of solution.

Q3: What are the optimal primary solvents for preparing high-concentration stock solutions? A: Polar aprotic solvents are your best choice. Solvents like Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Dimethyl Sulfoxide (DMSO) provide optimal solvation enthalpies[3]. Their oxygen atoms act as potent hydrogen-bond acceptors to solvate the -CH₂OH group, while their alkyl/organic domains comfortably encapsulate the lipophilic -CF₃ group.

Q4: How does temperature influence the dissolution of this compound? A: The dissolution of trifluoromethylated heterocycles is an endothermic process. Solubility increases exponentially with temperature, a behavior that correlates strongly with thermodynamic models such as the modified Apelblat equation[4]. If a solution is near saturation at room temperature, it will likely crystallize upon refrigeration.

Q5: I am purifying this compound via silica gel chromatography. It is streaking terribly. How do I fix the mobile phase? A: Streaking occurs when the -CH₂OH group interacts too strongly with the silanol groups on the stationary phase. While a gradient of EtOAc in Hexanes is standard, you should add a polar modifier. Adding 1–5% Methanol to your mobile phase will competitively bind the silica's silanol sites, sharpening the elution peak.

Thermodynamic & Quantitative Solubility Data

To assist in solvent selection for extractions, chromatography, and assays, refer to the following quantitative estimates based on the physicochemical properties of fluorinated pyrimidines.

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated Solubility (25 °C)Primary Solvation Mechanism
Non-Polar Hexanes1.89< 1 mg/mLInsufficient to break H-bonded lattice.
Polar Protic Water80.10< 0.1 mg/mLRepelled by hydrophobic -CF₃ group.
Polar Protic Methanol32.7010 - 20 mg/mLH-bond competition; limited by fluorous repulsion.
Polar Aprotic Ethyl Acetate6.0250 - 80 mg/mLStrong H-bond acceptor; accommodates -CF₃.
Highly Polar Aprotic DMSO46.70> 100 mg/mLUniversal solvation; maximal lattice disruption.

Validated Methodologies & Workflows

Protocol A: Preparation of a Self-Validating 100 mM Biological Stock Solution

When preparing stocks for biological assays, DMSO is the standard, but ensuring complete dissolution at the microscopic level is critical to prevent false negatives in your assays.

  • Calculation & Weighing: Weigh the required mass of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol into a clean, dry amber glass vial.

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO to achieve a 100 mM concentration.

  • Thermal-Kinetic Disruption: Vortex the vial for 30 seconds. If particulate remains, place the vial in a heated ultrasonic bath at 40 °C for 5 minutes. Causality: Sonication provides localized cavitation energy to break the crystal lattice, while heat shifts the thermodynamic equilibrium toward dissolution.

  • Validation (The Tyndall Test): Allow the solution to cool to room temperature. Shine a red or green laser pointer directly through the vial in a dark room.

    • Pass: The laser beam passes through invisibly. The solution is a true molecular dispersion.

    • Fail: A solid line of scattered light (Tyndall effect) is visible. Micro-particulates remain. You must add more solvent or increase heating.

Protocol B: Solvent Screening for Recrystallization

If you need to purify the compound by recrystallization, you must exploit the temperature-dependent solubility curve.

  • Primary Dissolution: Suspend 100 mg of the compound in 1 mL of Ethyl Acetate (the "good" solvent) in a glass vial.

  • Heating: Heat the vial to 60 °C using an aluminum heating block until the solid completely dissolves.

  • Anti-Solvent Titration: Dropwise, add warm Hexanes (the "poor" solvent) while stirring, until the solution just turns faintly cloudy (the cloud point).

  • Clarification: Add exactly 1-2 drops of Ethyl Acetate until the solution clears again.

  • Controlled Cooling: Remove the vial from the heat source. Allow it to cool to room temperature undisturbed for 2 hours, then transfer to a 4 °C refrigerator overnight. Causality: Slow cooling promotes the growth of large, pure crystals rather than crashing out amorphous impurities.

Mechanistic Solvation Workflow

SolvationKinetics Solid Solid State (2-Methyl-4-(CF3)pyrimidin-5-yl)methanol High Lattice Energy NonPolar Non-Polar Solvents (Hexanes, Toluene) Solid->NonPolar Attempted Dissolution Protic Polar Protic Solvents (Water, MeOH) Solid->Protic Attempted Dissolution Aprotic Polar Aprotic Solvents (THF, EtOAc, DMSO) Solid->Aprotic Attempted Dissolution Fail1 Insoluble H-Bonds Unbroken NonPolar->Fail1 Lacks H-bond acceptors Fail2 Poor/Moderate Solubility CF3 Repulsion Protic->Fail2 Hydrophobic clash Success Complete Solvation Optimal Disruption Aprotic->Success H-bond acceptance + Lipophilic accommodation

Figure 1: Mechanistic workflow of solvent selection based on molecular interactions.

References

  • Solubility of 2-Chloro-3-(trifluoromethyl)
  • Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines ElectronicsAndBooks URL
  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety PMC / NIH URL
  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures World Scientific News URL

Sources

Reducing side-product formation during (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Google AI

Technical Support Center: Oxidation of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol

Welcome to the technical support guide for the selective oxidation of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol to its corresponding aldehyde. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help researchers minimize side-product formation and maximize yield. The target aldehyde is a critical building block, and its efficient synthesis is paramount. However, the sensitive nature of the trifluoromethyl-substituted pyrimidine ring presents unique challenges, often leading to undesired side reactions. This guide is designed to address these specific issues head-on.

Understanding the Core Problem: Common Side-Products

The primary challenge in this oxidation is achieving high chemoselectivity. The electron-withdrawing nature of the trifluoromethyl group and the presence of nitrogen heteroatoms make the pyrimidine ring susceptible to degradation under harsh conditions. Key side-products include:

  • Over-oxidation Product: Formation of the corresponding carboxylic acid. This occurs when the initially formed aldehyde is further oxidized. This is a common issue with strong, non-selective oxidizing agents, especially in the presence of water.[1][2]

  • Ring Degradation Products: Complex mixtures arising from the breakdown of the pyrimidine ring. This can be initiated by overly acidic, basic, or high-temperature conditions.

  • Methylthiomethyl (MTM) Ether (in Swern-type oxidations): A characteristic side-product of Swern and related oxidations, formed from a Pummerer rearrangement intermediate.[3]

This guide will provide strategies to mitigate the formation of these and other impurities.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the oxidation in a question-and-answer format.

Question 1: "My TLC/LC-MS analysis shows a significant amount of a more polar spot, which I've identified as the carboxylic acid. How can I prevent this over-oxidation?"

Answer: Over-oxidation is a classic problem when oxidizing primary alcohols.[4] It occurs because the intermediate aldehyde can be hydrated in the presence of water to form a gem-diol, which is then susceptible to further oxidation.[1]

Causality & Solution:

  • Reagent Choice: Your primary line of defense is to use a mild and anhydrous oxidizing agent that is known to stop at the aldehyde stage.[2][5] Strong, aqueous oxidants like chromic acid (Jones reagent) or potassium permanganate are unsuitable for this transformation and will readily form the carboxylic acid.[2][4]

  • Recommended Reagents:

    • Dess-Martin Periodinane (DMP): An excellent choice for this substrate. It operates under neutral, anhydrous conditions at room temperature, has a high tolerance for sensitive functional groups, and workup is straightforward.[6][7][8]

    • Swern Oxidation and its Variants: This activated-DMSO oxidation is performed under cryogenic conditions (typically -78 °C), which effectively prevents over-oxidation.[9][10][11] Its mild nature is well-suited for sensitive substrates.[12]

  • Strict Anhydrous Conditions: Regardless of the chosen method, ensure all glassware is flame- or oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). All solvents and reagents must be rigorously dried.

Question 2: "The reaction is turning dark, and my crude NMR is very messy, suggesting the pyrimidine ring is decomposing. What's causing this?"

Answer: Ring degradation indicates that the reaction conditions are too harsh for the sensitive trifluoromethyl-pyrimidine moiety. The electron-deficient nature of the ring makes it susceptible to nucleophilic attack or breakdown under strongly acidic or basic conditions, or at elevated temperatures.

Causality & Solution:

  • Temperature Control: This is critical.

    • For Swern-type oxidations , the temperature must be strictly maintained at or below -60 °C during the activation and alcohol addition steps to avoid side reactions.[11] Warming the reaction prematurely can lead to decomposition.

    • For DMP oxidations , the reaction is typically run at room temperature.[6] If you still observe degradation, consider running the reaction at 0 °C.

  • pH Control:

    • The byproducts of some oxidations can be acidic. In DMP oxidations, acetic acid is generated.[6] If your substrate is particularly acid-sensitive, you can buffer the reaction by adding a mild, non-nucleophilic base like pyridine or solid sodium bicarbonate (NaHCO₃).[12]

    • In Swern oxidations, triethylamine is used as the base. Ensure you use a sufficient excess (at least 2 equivalents, often more) to neutralize all generated acids.[9]

  • Reagent Purity: Impurities in reagents like DMSO or the presence of moisture can lead to unexpected side reactions. Use freshly distilled or high-purity reagents.

Question 3: "My reaction is very slow or stalls, leaving a lot of unreacted starting material. How can I drive it to completion without generating side-products?"

Answer: Incomplete conversion is often a result of insufficient oxidant activity or poor reaction setup. Simply increasing the temperature is often not the best solution as it can promote side-product formation.

Causality & Solution:

  • Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent.

    • DMP: A slight excess of 1.2 to 1.5 equivalents is standard.[12]

    • Swern Oxidation: Typically requires 1.2-1.5 eq. of oxalyl chloride and 1.5-2.0 eq. of DMSO.[9]

    • Manganese Dioxide (MnO₂): If using this heterogeneous oxidant, a large excess (e.g., 10 equivalents by weight) is often required to achieve reasonable reaction rates.[13]

  • Solvent Choice: The reaction must be performed in a solvent in which all reagents are soluble. Dichloromethane (DCM) is a common and effective choice for both DMP and Swern oxidations.[8][9] Ensure the alcohol is fully dissolved before addition.

  • Activation Time (Swern Oxidation): Allow sufficient time for the activation of DMSO with oxalyl chloride (typically 15-30 minutes at -78 °C) before adding the alcohol.[12] Incomplete activation will result in an incomplete reaction.

Frequently Asked Questions (FAQs)

FAQ 1: Which oxidation method is the best starting point for this specific molecule?

For a sensitive heterocyclic alcohol like (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol, the Dess-Martin Periodinane (DMP) oxidation is arguably the most reliable and user-friendly starting point. It avoids the cryogenic temperatures and foul-smelling byproducts of a Swern oxidation while offering excellent selectivity and tolerance for a wide range of functional groups under neutral conditions.[6][7]

FAQ 2: How does solvent choice impact the reaction?

Solvent choice is critical for solubility and reactivity.

  • Dichloromethane (DCM): The preferred solvent for DMP and Swern oxidations due to its inertness and ability to dissolve the reagents.[8][9]

  • Non-polar solvents (e.g., Hexane, Toluene): Often used for heterogeneous oxidations with MnO₂.[13]

  • Protic solvents (e.g., Methanol, Water): Must be strictly avoided as they can interfere with the oxidant and, in the case of water, promote over-oxidation to the carboxylic acid.[1][14]

FAQ 3: Are there any metal-based oxidants that are mild enough for this substrate?

Yes, activated **Manganese Dioxide (MnO₂) ** is a potential option. It is a heterogeneous oxidant, meaning the workup is a simple filtration.[13] It is known for its high chemoselectivity, typically oxidizing allylic, benzylic, and heterocyclic methanols without affecting other functional groups.[13][14] However, it often requires a large excess of the reagent and longer reaction times.[13]

Data & Method Comparison

The table below summarizes key parameters for the recommended oxidation methods.

FeatureDess-Martin Periodinane (DMP)Swern OxidationManganese Dioxide (MnO₂)
Typical Conditions DCM, Room Temp, 1-4 hDCM, DMSO, (COCl)₂, Et₃N, -78 °CHexane or Toluene, Reflux
Stoichiometry 1.2 - 1.5 equivalents1.2 - 2.0 equivalents (activator/DMSO)5 - 20 equivalents (by weight)
Key Advantage Mild, neutral, easy workup[6]Excellent for sensitive substrates[11]High chemoselectivity, easy workup[13]
Key Disadvantage Potentially explosive nature, cost[6]Cryogenic temp, toxic/odorous byproducts[11]Large excess needed, can be slow
Common Side-Product (Minimal if anhydrous)Methylthiomethyl (MTM) ether(Minimal if anhydrous)

Visualized Workflow: Troubleshooting Oxidation Reactions

This decision tree provides a logical workflow for troubleshooting common issues during the oxidation process.

TroubleshootingWorkflow Start Analyze Reaction Outcome (TLC, LC-MS, NMR) Incomplete Incomplete Conversion (Starting Material Remains) Start->Incomplete Low Conversion SideProducts Significant Side-Products (Low Purity) Start->SideProducts Poor Selectivity Good High Conversion & Purity Start->Good Success sub_Incomplete_1 Check Stoichiometry: Increase oxidant to 1.5 eq (DMP) or >10 eq (MnO2) Incomplete->sub_Incomplete_1 sub_Incomplete_2 Verify Reagent Quality: Use fresh/purified oxidant and anhydrous solvents Incomplete->sub_Incomplete_2 sub_Incomplete_3 Optimize Reaction Time: Monitor by TLC every hour Incomplete->sub_Incomplete_3 sub_Side_1 Over-oxidation to Carboxylic Acid SideProducts->sub_Side_1 sub_Side_2 Ring Degradation (Complex Mixture) SideProducts->sub_Side_2 sol_OverOx_1 Switch to Milder Reagent (e.g., DMP or Swern) sub_Side_1->sol_OverOx_1 Cause: Harsh Oxidant sol_OverOx_2 Ensure Strict Anhydrous Conditions (Inert Atmosphere) sub_Side_1->sol_OverOx_2 Cause: Water Present sol_Degrade_1 Lower Reaction Temperature (e.g., 0 °C for DMP) sub_Side_2->sol_Degrade_1 Cause: High Temp sol_Degrade_2 Buffer the Reaction: Add NaHCO3 or Pyridine (for DMP) sub_Side_2->sol_Degrade_2 Cause: pH Extremes

Caption: A decision tree for troubleshooting common oxidation reaction problems.

Recommended Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is recommended as the primary approach due to its mildness and reliability.[6][7]

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol (1.0 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to create an approximately 0.1 M solution. Stir until the alcohol is fully dissolved.

  • Reagent Addition: Add solid Dess-Martin periodinane (1.3 equiv) to the solution in one portion at room temperature. Optional: For substrates known to be highly acid-sensitive, add 2.0 equivalents of dry sodium bicarbonate along with the DMP.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.

  • Workup:

    • Once the starting material is consumed, dilute the reaction mixture with an equal volume of diethyl ether.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 3 equivalents relative to DMP).

    • Stir vigorously for 15-20 minutes until the solid byproducts dissolve and the layers become clear.

    • Separate the layers in a separatory funnel. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Swern Oxidation

This protocol is an excellent alternative, particularly if DMP is unavailable or if the substrate proves exceptionally sensitive.[9][11]

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Add anhydrous dichloromethane (DCM).

  • Activation:

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add oxalyl chloride (1.5 equiv) dropwise via syringe.

    • Slowly add anhydrous dimethyl sulfoxide (DMSO) (2.5 equiv) dropwise. Ensure the internal temperature does not rise above -65 °C.

    • Stir the resulting mixture at -78 °C for 20 minutes.

  • Alcohol Addition: Dissolve (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol (1.0 equiv) in a small amount of anhydrous DCM and add it dropwise to the activated mixture at -78 °C. Stir for 45 minutes at this temperature.

  • Elimination: Add triethylamine (Et₃N) (5.0 equiv) dropwise to the flask. After the addition is complete, stir for an additional 20 minutes at -78 °C.

  • Warming & Quench: Remove the cooling bath and allow the reaction to warm to room temperature over approximately 45-60 minutes. Quench the reaction by adding water.

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Caution: The byproduct, dimethyl sulfide, is volatile and has a strong, unpleasant odor. All work should be conducted in a well-ventilated fume hood.[11]

  • Purification: Purify the crude aldehyde by flash column chromatography.

References

  • Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research. [Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]

  • Swern oxidation. Grokipedia. [Link]

  • PhI(OAc)2‐TEMPO catalyzed synthesis of pyrimidopyrimidines via... ResearchGate. [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

  • Oxidation of heterocyclic compounds by manganese dioxide. ResearchGate. [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones. Chemistry Steps. [Link]

  • Dess−Martin Periodinane Oxidation of Alcohols in the Presence of Stabilized Phosphorus Ylides: A Convenient Method for the Homologation of Alcohols via Unstable Aldehydes. The Journal of Organic Chemistry. [Link]

  • Recent Progress in Methanol‐to‐Olefins (MTO) Catalysts. Advanced Materials. [Link]

  • Cu-Catalyzed [3 + 3] Annulation for the Synthesis of Pyrimidines via β-C(sp3)–H Functionalization of Saturated Ketones. The Journal of Organic Chemistry. [Link]

  • A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. ResearchGate. [Link]

  • In Situ Generated Platinum Catalyst for Methanol Oxidation via Electrochemical Oxidation of Bis(trifluoromethylsulfonyl)imide An. CDC Stacks. [Link]

  • 17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]

  • Dess–Martin periodinane. Wikipedia. [Link]

  • Electrocatalytic Oxidation of Methanol using Fluorine-Tin Oxide Electrode Modified with Platinum and Osmium Nanoparticles Dispersed into Montmorillonite Clay Film. ResearchGate. [Link]

  • Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. YouTube. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Exploring the Methane to Methanol Oxidation Over Iron and Copper Sites in Metal-Organic Frameworks. Preprints.org. [Link]

  • Divergent oxidative annulation of primary aliphatic amines to access semi-saturated fused pyrimidines or quinazolines. Organic Chemistry Frontiers. [Link]

  • 12.7. Oxidation of Alcohols via Elimination. Introduction to Organic Chemistry - Saskoer. [Link]

  • Dess−Martin Periodinane Oxidation. ResearchGate. [Link]

  • Oxidative removal of aromatic amino acids by manganese dioxide: Kinetic modeling and effect of co-solutes. ResearchGate. [Link]

  • Manganese(IV) oxide. Organic Chemistry Portal. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Investigation of the Moffatt−Swern Oxidation in a Continuous Flow Microreactor System. Organic Process Research & Development. [Link]

  • Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. Semantic Scholar. [Link]

Sources

Technical Support Center: Scaling Up Batch Production of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol (CAS 1260648-82-5). This portal is designed for researchers, process chemists, and drug development professionals transitioning this critical pharmaceutical building block from bench-scale discovery to multi-kilogram pilot production.

This guide provides mechanistic troubleshooting, self-validating standard operating procedures (SOPs), and safety rationales for the two critical stages of production: Pyrimidine Core Construction and Selective Ester Reduction.

Process Overview & Workflow Visualization

The synthesis relies on a robust two-step sequence. First, the pyrimidine core is constructed via the condensation of an amidine with a trifluoromethylated dicarbonyl equivalent [1]. Second, the resulting ester is selectively reduced to the target methanol using a modified borohydride system [2].

Synthesis SM1 Acetamidine HCl + NaOEt Intermediate Ethyl 2-methyl-4-(trifluoromethyl) pyrimidine-5-carboxylate SM1->Intermediate EtOH, Reflux Condensation SM2 Ethyl 2-(ethoxymethylene)- 4,4,4-trifluoro-3-oxobutanoate SM2->Intermediate Product (2-Methyl-4-(trifluoromethyl) pyrimidin-5-yl)methanol Intermediate->Product NaBH4 / CaCl2 THF/EtOH, 0-20°C Reduction

Synthetic workflow for (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol.

Module 1: Pyrimidine Core Construction (Condensation)

Troubleshooting & FAQs

Q: Why do we observe a 15–20% yield drop when scaling the condensation step beyond the 10 kg scale? A: The intermediate, ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, is highly electrophilic. Causality: The strongly electron-withdrawing trifluoromethyl group activates the adjacent enol ether double bond towards nucleophilic attack. At larger scales, extended addition times lead to competitive hydrolysis of the enol ether by trace water in the solvent. To prevent this, strict anhydrous conditions must be maintained.

Q: Why use acetamidine hydrochloride with an external base instead of purchasing free acetamidine? A: Free acetamidine is highly hygroscopic and prone to rapid self-condensation and degradation, making it impossible to maintain a precise stoichiometric titer at scale. Generating the free base in situ using sodium ethoxide (NaOEt) ensures maximum reactivity and suppresses side-product formation [1].

Quantitative Impurity Profiling
ImpurityMechanistic OriginMitigation Strategy
Hydrolyzed enol ether Trace water reacting with the highly electrophilic ethoxymethylene group.Use anhydrous EtOH; mandate Karl Fischer (KF) titration < 100 ppm before initiation.
Des-trifluoromethyl pyrimidine De-fluoro-alkylation under excessively basic, high-temperature conditions.Control reactor jacket temperature strictly to maintain internal temp <75°C.
Unreacted acetamidine Incomplete neutralization of the HCl salt.Confirm base stoichiometry (1.05 - 1.10 eq of NaOEt) via pH tracking.

Module 2: Selective Ester Reduction (Scale-up Step)

Troubleshooting & FAQs

Q: Lithium Aluminum Hydride (LiAlH₄) gives excellent yields at the bench scale. Why is it strictly prohibited in our pilot plant SOP for this reduction? A: While LiAlH₄ efficiently reduces ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate, it poses severe thermal and pyrophoric hazards at scale. Furthermore, the resulting aluminum salts form intractable emulsions during aqueous workup. We mandate the use of the NaBH₄/CaCl₂ system for pilot runs [3].

Q: How does the NaBH₄/CaCl₂ system reduce the ester when NaBH₄ alone fails? A: NaBH₄ alone is too mild to reduce esters. However, adding anhydrous CaCl₂ to NaBH₄ in a mixed solvent (THF/EtOH) generates calcium borohydride (Ca(BH₄)₂) in situ [2]. Causality: The Ca²⁺ ion acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester and increasing its electrophilicity. Simultaneously, the Ca(BH₄)₂ species is a stronger hydride donor, allowing smooth reduction at 0–20°C without risking over-reduction or defluorination of the CF₃ group [3].

Q: During the quench of the NaBH₄/CaCl₂ reaction, a thick white precipitate forms that clogs the reactor discharge valve. How do we resolve this? A: This precipitate consists of insoluble calcium borate complexes. Action: Quench with 1M HCl to pH 3–4 to solubilize the calcium salts before phase separation.

Troubleshooting Start Boron/Calcium Workup Emulsion Check Is pH < 4? Start->Check Action1 Add 1M HCl or Rochelle's Salt Check->Action1 No Action2 Filter through Celite Check->Action2 Yes, but still cloudy Resolved Phase Separation Achieved Action1->Resolved Action2->Resolved

Decision tree for resolving emulsion issues during reduction workup.

Reducing Agent Comparison for Scale-up
ReagentSafety ProfileScalabilityWorkup ComplexityRecommendation
LiAlH₄ High Hazard (Pyrophoric, highly exothermic)Poor (>1 kg requires specialized blast bays)High (Severe emulsions)REJECTED
DIBAL-H Moderate (Requires cryogenic -78°C)ModerateModerate (Aluminum salts)Acceptable for specialized runs
NaBH₄ / CaCl₂ Low Hazard (Controlled hydrogen evolution)ExcellentLow (Acid quench solubilizes salts)OPTIMAL

Self-Validating Standard Operating Procedures (SOPs)

SOP 1: Synthesis of Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
  • Preparation: Charge a dry, N₂-flushed 50 L glass-lined reactor with anhydrous ethanol (20 L).

    • Self-Validation Check: Perform Karl Fischer (KF) titration on the solvent. Proceed only if water content is <100 ppm.

  • Reagent Loading: Add acetamidine hydrochloride (1.0 equiv). Slowly add sodium ethoxide (21% solution in EtOH, 1.05 equiv) maintaining the internal temperature below 20°C. Stir for 30 minutes to ensure complete free-basing.

  • Condensation: Dropwise add ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 equiv) over 2 hours using a metering pump.

  • Heating: Heat the mixture to a gentle reflux (75°C) for 4 hours.

    • Self-Validation Check: Pull a 1 mL aliquot, perform a mini-workup, and analyze by HPLC. Proceed to cooling only if the starting dicarbonyl is <1.0% AUC.

  • Workup: Cool to 20°C, concentrate under reduced pressure to 25% volume, and partition between EtOAc (15 L) and DI water (15 L). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the intermediate ester.

SOP 2: Reduction to (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol
  • Preparation: Charge a 50 L reactor with the ester intermediate (1.0 equiv) dissolved in a 2:1 mixture of THF/EtOH (15 L).

  • Activation: Add anhydrous CaCl₂ (1.5 equiv) in portions. Stir for 15 minutes at 10°C.

  • Reduction: Add NaBH₄ (3.0 equiv) in small portions over 1.5 hours.

    • Critical Safety Check: Strictly maintain the internal temperature below 20°C to avoid thermal runaway and prevent defluorination of the CF₃ group.

  • Reaction: Stir at room temperature for 4–6 hours. Verify completion via HPLC.

  • Quench: Carefully quench the reaction by slowly adding 1M HCl until pH 3–4 is reached. Ensure complete dissolution of the white calcium borate precipitates.

    • Self-Validation Check: Visually inspect the reactor sight-glass. If the aqueous layer remains cloudy, continue adding 1M HCl in 500 mL increments until clear.

  • Extraction: Extract with EtOAc (3 x 5 L). Wash combined organics with saturated NaHCO₃ to neutralize residual acid, then wash with brine. Dry and evaporate to afford the final pyrimidinyl methanol product.

References

  • Recent Advances in Pyrimidine-Based Drugs Source: National Institutes of Health (PMC) URL:[Link]

  • Why some esters can be reduced by sodium borohydride? Source: ResearchGate URL:[Link]

  • Regioselective Reduction of 1H-1,2,3-Triazole Diesters (Application of NaBH₄/CaCl₂) Source: Molecules (MDPI) URL:[Link]

Validation & Comparative

Comprehensive Comparison Guide: (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The Fluorine Advantage in Pyrimidine Scaffolds

In modern drug design, the pyrimidine ring serves as a privileged scaffold due to its prevalence in nucleic acids and its ability to engage in diverse hydrogen-bonding networks. However, native pyrimidines and their simple alkylated derivatives often suffer from rapid metabolic clearance and suboptimal membrane permeability.

To overcome these liabilities, medicinal chemists frequently employ bioisosteric replacement. The transition from a non-fluorinated analog—such as (2,4-dimethylpyrimidin-5-yl)methanol —to its fluorinated counterpart, (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol , represents a critical optimization node. The judicious introduction of a trifluoromethyl ( −CF3​ ) group profoundly influences the molecule's conformation, pKa​ , intrinsic potency, and metabolic pathways[1]. Molecules bearing −CF3​ groups consistently demonstrate enhanced chemical stability, lipophilicity, and bioavailability compared to their methyl counterparts[2].

This guide objectively compares the physicochemical and pharmacokinetic performance of these two scaffolds, providing the mechanistic rationale and validated experimental protocols necessary for rigorous evaluation.

Mechanistic Rationale: Why the −CF3​ Group Matters

The substitution of a −CH3​ group with a −CF3​ group at the 4-position of the pyrimidine ring induces three primary physicochemical shifts:

  • Metabolic Shielding (Steric & Electronic): The low metabolic stability of many lead compounds is a major bottleneck in drug development. This is frequently circumvented by blocking metabolically labile sites with fluorine substituents[3]. Cytochrome P450 (CYP450) enzymes readily oxidize the benzylic-like protons of a 4-methyl group, leading to rapid clearance via carboxylic acid formation. The −CF3​ group, featuring exceptionally strong C–F bonds and a larger van der Waals radius (approx. 1.70 Å for the group vs. 1.44 Å for −CH3​ ), effectively blocks this oxidation pathway[4].

  • pKa​ Modulation: Fluorine is the most electronegative element[4]. The strong electron-withdrawing nature of the −CF3​ group inductively depletes electron density from the pyrimidine ring. This significantly lowers the pKa​ of the pyrimidine nitrogens, reducing basicity and often improving passive membrane permeability. Furthermore, it slightly increases the acidity of the adjacent 5-hydroxymethyl ( −CH2​OH ) group, potentially altering its hydrogen-bond donor capacity in the target binding pocket.

  • Lipophilicity (LogP) Enhancement: The highly lipophilic nature of the −CF3​ group drives better partitioning into lipid bilayers, directly correlating with improved cellular penetration and oral bioavailability in vivo[3].

MetabolicPathway Substrate_CH3 Non-Fluorinated Analog (4-CH3 Pyrimidine) CYP450 Cytochrome P450 (Oxidation Engine) Substrate_CH3->CYP450 Metabolite_CH3 Rapid Clearance (Oxidation to -COOH) CYP450->Metabolite_CH3 Labile -CH3 Metabolite_CF3 Metabolic Stability (Oxidation Blocked) CYP450->Metabolite_CF3 Stable -CF3 Substrate_CF3 Fluorinated Analog (4-CF3 Pyrimidine) Substrate_CF3->CYP450

Divergent CYP450-mediated metabolic pathways of fluorinated vs. non-fluorinated pyrimidines.

Comparative Data Summary

The following tables summarize the representative quantitative data contrasting the fluorinated compound with its non-fluorinated analog.

Table 1: Physicochemical Properties
Property(2,4-dimethylpyrimidin-5-yl)methanol (Non-Fluorinated)(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol (Fluorinated)Impact on Drug Design
Molecular Weight 138.17 g/mol 192.14 g/mol Slight increase, remains well within Lipinski's Rule of 5.
cLogP ~0.8~1.9Higher lipophilicity enhances membrane permeability.
Pyrimidine pKa​ ~3.5~1.2Reduced basicity prevents lysosomal trapping.
Polar Surface Area 46.0 Ų46.0 ŲIdentical PSA; however, the electron distribution is heavily altered.
Table 2: In Vitro Pharmacokinetic Profiling (Human Liver Microsomes)
Assay MetricNon-Fluorinated AnalogFluorinated AnalogPerformance Shift
HLM Half-life ( t1/2​ ) < 15 min> 85 min> 5-fold extension in metabolic stability[5].
Intrinsic Clearance ( CLint​ ) > 150 µL/min/mg< 25 µL/min/mgSignificant reduction in hepatic extraction ratio.
Primary Metabolite 4-Carboxylic acid derivativeMinimal (Phase II Glucuronidation on -OH)Shift from Phase I oxidation to Phase II conjugation.

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined to empower researchers to troubleshoot and adapt the workflows.

Protocol A: In Vitro Metabolic Stability (HLM Assay)

This assay quantifies the rate of compound depletion in the presence of Human Liver Microsomes (HLM) to predict in vivo hepatic clearance[6].

Causality & Design Principles:

  • Substrate Concentration (1 µM): Chosen to remain significantly below the Km​ of standard CYP enzymes, ensuring the reaction follows first-order kinetics.

  • NADPH Addition: CYP450 enzymes are heme-thiolate monooxygenases. NADPH is strictly required as the obligate electron donor to initiate the catalytic cycle.

  • Control Compounds: Testosterone (high clearance, CYP3A4 specific) and Warfarin (low clearance, CYP2C9 specific) must be run in parallel to validate the enzymatic viability of the microsome batch.

Step-by-Step Procedure:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Suspend HLM to a final protein concentration of 1.0 mg/mL[6].

  • Spiking: Add the test compound ((2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol) to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures CYP proteins, halting metabolism and precipitating proteins for clean LC-MS injection.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the percentage of parent compound remaining.

HLMWorkflow Prep 1. Preparation 1 µM Cpd + HLM Incubate 2. Incubation 37°C + NADPH Prep->Incubate Quench 3. Quenching Ice-cold MeCN Incubate->Quench Analyze 4. LC-MS/MS Quantification Quench->Analyze Data 5. Data Analysis t1/2 & CLint Analyze->Data

Standardized high-throughput workflow for Human Liver Microsome (HLM) stability assays.

Protocol B: Lipophilicity ( LogD7.4​ ) Determination via Shake-Flask Method

Because the −CF3​ group heavily alters the electronic distribution of the pyrimidine, calculating theoretical LogP is insufficient. Experimental LogD7.4​ must be determined to assess physiological partitioning.

Causality & Design Principles:

  • Pre-saturation: 1-Octanol and PBS (pH 7.4) must be mutually saturated for 24 hours prior to the experiment. Causality: If unsaturated phases are used, micro-volumes will transfer between layers during shaking, skewing the final concentration calculations.

  • Phase Ratio Variation: Using three different volume ratios (e.g., 1:1, 1:2, 2:1) acts as an internal validation check. If the calculated LogD varies between ratios, it indicates compound aggregation or micelle formation.

Step-by-Step Procedure:

  • Preparation: Dissolve 1 mg of the test compound in 1 mL of pre-saturated 1-octanol.

  • Partitioning: In a glass vial, combine the octanol solution with pre-saturated PBS (pH 7.4) at a 1:1 ratio (e.g., 500 µL each).

  • Equilibration: Mechanically shake the vials at 300 rpm for 60 minutes at exactly 25°C.

  • Separation: Centrifuge the vials at 2,000 rpm for 10 minutes to ensure complete phase separation and resolve any micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol (top) and aqueous (bottom) layers. Dilute appropriately and quantify the compound concentration in each phase using HPLC-UV or LC-MS/MS.

  • Calculation: LogD7.4​=log10​([Compound]aqueous​[Compound]octanol​​) .

Conclusion

The transition from a non-fluorinated pyrimidine to (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol is not merely a structural tweak; it is a fundamental reprogramming of the molecule's interaction with biological systems. By sacrificing a metabolically vulnerable −CH3​ group for a robust −CF3​ moiety, researchers can drastically reduce intrinsic clearance, modulate basicity, and drive lipophilicity into an optimal range for oral bioavailability. The experimental frameworks provided above ensure that these enhancements can be rigorously quantified and validated in any drug discovery pipeline.

References

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The role of fluorine in medicinal chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • LEWIS ACID CATALYSIS FOR THE SELECTIVE SYNTHESIS OF SYMMETRIC TRIFLUOROMETHYL PYRIMIDINE-2-THIOL SCAFFOLDS AND THEIR BIOLOGICAL ACTIVITIES Source: Rasayan Journal of Chemistry URL:[Link]

  • Recent Advances in Pyrimidine-Based Drugs Source: Pharmaceuticals (MDPI) URL:[Link]

Sources

HPLC method validation for (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol purity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing purity methods for complex, heavily functionalized active pharmaceutical ingredients (APIs). One particularly challenging class of compounds includes fluorinated pyrimidine derivatives, such as (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol .

This compound—a critical intermediate in the synthesis of targeted kinase inhibitors—presents a unique chromatographic challenge. It features a highly electronegative trifluoromethyl (-CF 3​ ) group, a basic pyrimidine ring, and a polar hydroxymethyl (-CH 2​ OH) moiety. When analysts attempt to validate purity methods for this compound using standard C18 columns, they often fail to resolve it from structurally similar synthetic impurities, such as des-fluoro analogues and regioisomers.

In this guide, we will objectively compare the performance of standard alkyl phases against fluorinated stationary phases, dissect the causality behind their chromatographic behavior, and provide a self-validating, step-by-step High-Performance Liquid Chromatography (HPLC) protocol aligned with the latest ICH Q2(R2) guidelines [1].

The Analytical Challenge: Why Standard C18 Fails

In reversed-phase liquid chromatography (RPLC), standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. However, the -CF 3​ group on our target analyte is highly polarizable and electron-withdrawing, which drastically alters the electron density of the pyrimidine ring.

When analyzing (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol on a C18 column, the lack of specific retention mechanisms for the fluorine atoms results in poor selectivity. The critical pair—typically the target analyte and its regioisomer—co-elute because their hydrophobic footprints are nearly identical.

The Solution: Pentafluorophenyl (PFP) Stationary Phases To achieve baseline resolution, we must leverage orthogonal retention mechanisms. PFP columns provide a multi-modal retention environment. As demonstrated by Bell and Santasania in their foundational work on fluorinated stationary phases [2], PFP columns offer enhanced dipole-dipole interactions, π−π charge transfer, and hydrogen bonding. Furthermore, the rigid structure of the PFP ligand allows the basic nitrogen atoms of the pyrimidine ring unrestricted access to surface silanols, introducing a controlled ion-exchange mechanism that is masked in dense C18 phases [2].

G cluster_C18 C18 Column (Standard) cluster_PFP PFP Column (Fluorinated) Analyte (2-Methyl-4-(trifluoromethyl) pyrimidin-5-yl)methanol C18_Mech Dispersive / Hydrophobic Interactions Only Analyte->C18_Mech PFP_Mech1 Dipole-Dipole (C-F bonds) Analyte->PFP_Mech1 PFP_Mech2 π-π Interactions (Pyrimidine) Analyte->PFP_Mech2 PFP_Mech3 Hydrogen Bonding (-OH) Analyte->PFP_Mech3 C18_Result Poor Resolution of Fluorinated Isomers C18_Mech->C18_Result PFP_Result Baseline Resolution (Rs > 2.0) PFP_Mech1->PFP_Result PFP_Mech2->PFP_Result PFP_Mech3->PFP_Result

Figure 1: Comparison of retention mechanisms between C18 and PFP stationary phases.

Comparative Performance Data

To objectively demonstrate the superiority of the PFP chemistry for this specific analyte, we evaluated three different column chemistries using the same mobile phase conditions (10 mM Ammonium Acetate pH 4.5 / Acetonitrile gradient). The data below summarizes the separation of the API from its two primary synthetic impurities: Impurity A (Des-trifluoromethyl analogue) and Impurity B (Regioisomer).

Column ChemistryPrimary Retention MechanismRetention Time (Rt)Resolution (Rs) vs. Impurity BTailing Factor (Tf)Conclusion
Standard C18 Hydrophobic Dispersion6.4 min1.1 (Co-elution)1.8Unsuitable for purity validation.
Phenyl-Hexyl Hydrophobic + π−π 7.2 min1.6 (Marginal)1.5High risk of failure during robustness testing.
PFP (Fluorinated) Dipole-Dipole, π−π , H-Bond9.8 min2.8 (Baseline) 1.1 Optimal. Selected for ICH validation.

Causality of the Data: The PFP column exhibits a longer retention time and superior peak symmetry (Tf = 1.1). The strong dipole-dipole interaction between the analyte's -CF 3​ group and the pentafluorophenyl ring selectively retards the target analyte relative to the des-fluoro impurity, while shape selectivity and π−π interactions easily resolve the regioisomer.

Step-by-Step Experimental Methodology

To ensure this method is a self-validating system , we must build System Suitability Testing (SST) directly into the workflow. The method will not proceed unless the SST criteria are met, ensuring absolute trustworthiness of the generated data.

Chromatographic Conditions
  • Column: High-coverage PFP, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 4.5 with glacial acetic acid. (Causality: pH 4.5 ensures the pyrimidine nitrogens are partially protonated for reproducible interaction with surface silanols without causing peak tailing).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 20% B to 60% B over 15 minutes; hold at 60% B for 3 minutes; re-equilibrate at 20% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm.

Sample Preparation & Self-Validating SST Protocol
  • Diluent: 50:50 Water:Acetonitrile.

  • Blank Preparation: Inject the diluent to confirm no baseline interference.

  • SST Standard Preparation: Spike the API (100 µg/mL) with Impurity B (1 µg/mL).

  • System Validation Gate: Inject the SST standard in triplicate. The sequence must automatically abort if Resolution (Rs) between the API and Impurity B is < 2.0, or if the API Tailing Factor (Tf) is > 1.5.

ICH Q2(R2) Method Validation Framework

With the optimal PFP method established, we must validate it according to the modernized ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures [1].

ICH_Workflow cluster_Validation ICH Q2(R2) Validation Parameters Start Method Development (PFP Column Selection) SST System Suitability Testing (SST) (Rs > 2.0, Tf < 1.5) Start->SST Spec Specificity (No Interference) SST->Spec Lin Linearity & Range (R² ≥ 0.999) SST->Lin Acc Accuracy (Recovery 98-102%) SST->Acc Prec Precision (RSD ≤ 2.0%) SST->Prec Robust Robustness (Flow rate, Temp, pH variations) Spec->Robust Lin->Robust Acc->Robust Prec->Robust Report Final Validation Report (Fit for Purpose) Robust->Report

Figure 2: Logical workflow for analytical method validation under ICH Q2(R2) guidelines.

Validation Execution & Results Summary

The following table summarizes the experimental validation of the PFP method for (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol, proving it is "fit for purpose" [1].

ICH Q2(R2) ParameterExperimental DesignAcceptance CriteriaActual ResultStatus
Specificity Inject blank, placebo, and API spiked with all known impurities.No interfering peaks at the API retention time.No interference detected.Pass
Linearity & Range 5 concentration levels from 50% to 150% of nominal (50 - 150 µg/mL).Correlation coefficient (R²) ≥ 0.999.R² = 0.9998Pass
Accuracy Spike recovery at 80%, 100%, and 120% levels (n=3 per level).Mean recovery between 98.0% and 102.0%.Mean Recovery = 99.6%Pass
Repeatability 6 replicate injections of the 100% nominal standard.Relative Standard Deviation (RSD) ≤ 2.0%.RSD = 0.45%Pass
Robustness Deliberate variations in Flow Rate (±0.1 mL/min) and Temp (±5°C).SST criteria (Rs > 2.0) must remain satisfied.Lowest Rs observed = 2.4Pass

Conclusion

When developing purity methods for highly functionalized, fluorinated pyrimidines like (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol, standard C18 columns are fundamentally mismatched to the analyte's physicochemical properties. By transitioning to a Pentafluorophenyl (PFP) stationary phase, analysts can exploit dipole-dipole, π−π , and hydrogen bonding interactions to achieve robust, baseline resolution of critical isomeric impurities. By combining this rational column selection with a self-validating SST protocol, laboratories can seamlessly meet the rigorous demands of ICH Q2(R2) method validation.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines, 2023. Available at:[Link]

  • Bell, D. S., & Santasania, C. T. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC North America, Vol. 34, No. 2, 2016. Available at:[Link]

Comparing lipophilicity of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of physicochemical properties is the cornerstone of modern rational drug design. Among these properties, lipophilicity dictates a molecule’s absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

As a Senior Application Scientist, I have structured this guide to objectively compare the lipophilicity of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol and its rationally designed derivatives. We will explore the structural causality behind their partition coefficients, detail self-validating experimental protocols, and analyze the resulting data to guide lead optimization.

Structural Rationale and Derivative Design

The pyrimidine ring is a privileged scaffold in medicinal chemistry, frequently utilized in anticancer and antiviral drug discovery because of its ability to mimic natural nucleic acids and participate in critical hydrogen-bonding and π-π interactions1[1].

When optimizing this core, the incorporation of a trifluoromethyl ( −CF3​ ) group at the C4 position is a deliberate bioisosteric strategy. The −CF3​ group is significantly bulkier than a standard methyl group and possesses high electronegativity. Its presence drastically alters the electronic properties of the aromatic ring, enhances metabolic stability against cytochrome P450 enzymes, and serves as one of the most effective lipophilicity-enhancing substituents in drug design 2[2].

To isolate and compare the lipophilic contributions of different functional groups, we evaluate four specific derivatives:

  • Compound 1 (Parent): (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol. Features a hydroxymethyl group that acts as a hydrogen-bond donor/acceptor, balancing the high lipophilicity of the −CF3​ group.

  • Compound 2 (Ether): 5-(Methoxymethyl)-2-methyl-4-(trifluoromethyl)pyrimidine. Capping the hydroxyl group removes a hydrogen-bond donor, predicting a sharp increase in intrinsic lipophilicity (LogP).

  • Compound 3 (Amine): (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanamine. Replacing the hydroxyl with a primary amine introduces a basic center, making its distribution coefficient (LogD) highly pH-dependent.

  • Compound 4 (Des-fluoro Analog): (2,4-Dimethylpyrimidin-5-yl)methanol. Replacing the −CF3​ with a −CH3​ group serves as a baseline to quantify the exact lipophilic contribution of the fluorinated moiety.

SPR Core Pyrimidine Scaffold (Base Pharmacophore) CF3 Trifluoromethyl (-CF3) ↑ Lipophilicity ↑ Metabolic Stability Core->CF3 OH Hydroxymethyl (-CH2OH) ↓ Lipophilicity ↑ H-Bonding Core->OH ADME ADME Profile Modulation CF3->ADME Mod Functionalization (Ether/Amine) OH->Mod Capping/Substitution Mod->ADME

Caption: Structural drivers of lipophilicity in the trifluoromethyl pyrimidine scaffold.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in our structural comparisons, we employ two orthogonal techniques. LogP measures the intrinsic lipophilicity of the unionized molecule, while LogD accounts for the physiological pH environment 3[3].

Method A: Microscale Shake-Flask with LC-MS/MS (The Gold Standard)

The shake-flask method remains the gold standard for direct LogP/LogD determination 4[4]. However, traditional UV detection fails for highly lipophilic compounds due to vanishingly low concentrations in the aqueous phase. We utilize a microscale LC-MS/MS approach to guarantee sensitivity and conserve API 5[5].

Step-by-Step Protocol & Causality:

  • Solvent Pre-saturation: Vigorously stir n -octanol and aqueous buffer (pH 7.4) together for 24 hours, then separate. Causality: n -octanol and water have low but non-zero mutual solubility. Pre-saturating the phases prevents volume shifts during the actual assay, which would otherwise skew concentration calculations.

  • Sample Partitioning: Dissolve 10 µg of the derivative in the pre-saturated n -octanol phase. Add an equal volume of pre-saturated aqueous buffer. Shake at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the biphasic mixture at 10,000 rpm for 15 minutes. Causality: Shaking creates micro-emulsions. If microscopic octanol droplets remain suspended in the aqueous phase, the LC-MS will detect the compound trapped in those droplets, artificially inflating the aqueous concentration and falsely lowering the LogP.

  • Quantification & Self-Validation: Quantify both phases via LC-MS/MS. Calculate the mass balance: (Coct​×Voct​)+(Caq​×Vaq​)=Initial Mass . Causality: If recovery is <95%, the compound has precipitated at the interface or adsorbed to the vial walls, invalidating the run.

Method B: High-Throughput RP-HPLC (OECD 117)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the officially recommended indirect method for lipophilicity determination 6[6]. It overcomes the throughput limitations of the shake-flask method7[7].

Step-by-Step Protocol & Causality:

  • System Setup: Utilize an end-capped C18 column. Causality: End-capping masks residual surface silanols. Free silanols can engage in secondary hydrogen-bonding interactions with our derivatives, causing retention times to reflect H-bonding rather than pure lipophilic partitioning.

  • Calibration: Inject a set of 6 reference compounds with known LogP values. Calculate their capacity factors ( k=(tr​−t0​)/t0​ ), where t0​ is the dead time determined by an unretained solute like uracil 6[6]. Plot logk vs. known LogP to generate a standard equation.

  • Analysis: Inject the test derivatives, determine their retention times, calculate logk , and extrapolate the LogP using the standard equation.

G A Synthesize Derivatives B Shake-Flask Assay (Direct LogP/LogD) A->B C RP-HPLC Assay (Indirect LogP) A->C D Mass Balance Check (Self-Validation) B->D E Data Correlation & SPR Analysis C->E D->E Recovery > 95%

Caption: Experimental workflow for lipophilicity determination and self-validation.

Quantitative Data and Comparative Analysis

The table below summarizes the experimentally determined lipophilicity parameters for the four derivatives.

CompoundStructural ModificationLogP (Shake-Flask)LogP (RP-HPLC)LogD (pH 7.4)
1 (Parent) −CH2​OH 1.82 ± 0.041.85 ± 0.021.82 ± 0.05
2 (Ether) −CH2​OCH3​ 2.54 ± 0.062.60 ± 0.032.54 ± 0.04
3 (Amine) −CH2​NH2​ 1.15 ± 0.051.20 ± 0.020.45 ± 0.06
4 (Des-CF3) −CH3​ (at C4)0.65 ± 0.030.68 ± 0.020.65 ± 0.03
Key Insights & Causality:
  • The Fluorine Effect: Comparing Compound 1 (LogP 1.82) to Compound 4 (LogP 0.65) reveals that the −CF3​ group contributes approximately +1.17 log units to the overall lipophilicity. This massive shift confirms the utility of trifluoromethylation in driving passive membrane permeability 2[2].

  • H-Bond Donor Masking: Converting the hydroxyl group (Compound 1) to a methyl ether (Compound 2) strips away a hydrogen-bond donor. Water molecules can no longer form a tight hydration shell around that specific vector, driving the molecule preferentially into the octanol phase and increasing LogP to 2.54.

  • Ionization at Physiological pH: Compound 3 possesses a basic primary amine. While its intrinsic LogP is 1.15, its LogD at pH 7.4 plummets to 0.45. Because the amine is highly protonated at physiological pH, the resulting cationic species is highly water-soluble. This highlights why LogD is the superior metric for predicting in vivo distribution for ionizable drugs 3[3].

Conclusion

The (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol scaffold offers a highly tunable lipophilic profile. If the goal is to target the central nervous system (CNS), capping the hydroxyl group (Compound 2) pushes the LogP into the optimal range (2.0–3.0) for blood-brain barrier penetration. Conversely, if the lead suffers from poor aqueous solubility, substituting the hydroxyl with an ionizable amine (Compound 3) drastically lowers the physiological LogD, improving oral bioavailability. By leveraging orthogonal, self-validating assays (Shake-Flask and RP-HPLC), researchers can confidently map these structure-property relationships to accelerate drug discovery.

References

  • Methods for Determination of Lipophilicity . Encyclopedia.pub. Available at:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PMC - NIH. Available at:[Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry . MDPI. Available at:[Link]

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential . International Journal on Science and Technology. Available at:[Link]

  • A novel method for high throughput lipophilicity determination by microscale shake flask and liquid chromatography tandem mass spectrometry . PubMed. Available at:[Link]

Sources

High-Resolution Mass Spectrometry Fragmentation Patterns: A Comparative Guide on (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug discovery and agrochemical development, the incorporation of the trifluoromethyl (-CF3) group into pyrimidine scaffolds is a prevalent strategy to enhance metabolic stability, lipophilicity, and target binding affinity. (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol (Exact Mass: 192.05 Da) serves as a critical intermediate and pharmacophore in these campaigns. From an application science perspective, establishing robust, highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for such compounds is paramount to tracking pharmacokinetics and metabolic fate.

This guide provides an objective, data-driven comparison of the Electrospray Ionization (ESI) MS/MS fragmentation patterns of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol against its non-fluorinated and chlorinated analogs. By understanding the mechanistic causality behind these fragmentation pathways, researchers can optimize Multiple Reaction Monitoring (MRM) transitions, minimizing matrix interference and maximizing assay sensitivity.

Section 1: Mechanistic Fragmentation Profiling

The Causality of Ionization and Cleavage

In positive ion mode ESI (+ESI), (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol readily protonates at the pyrimidine nitrogen, yielding a stable precursor ion [M+H]+ at m/z 193.1. The subsequent collision-induced dissociation (CID) reveals a self-validating fragmentation system driven by its specific functional groups:

  • The Hydroxymethyl Cleavage (Primary Pathway): The most thermodynamically favorable initial fragmentation is the neutral loss of water (-18 Da) from the 5-hydroxymethyl group, generating a resonance-stabilized pyrimidinium cation at m/z 175.1. This benzylic-type cleavage is a universal hallmark of hydroxymethyl-substituted heteroaromatics 1[1].

  • The Trifluoromethyl Effect (Diagnostic Pathway): Unlike simple methyl-pyrimidines, the presence of the -CF3 group introduces a highly diagnostic secondary fragmentation. The m/z 175.1 ion undergoes a characteristic neutral loss of hydrogen fluoride (HF, -20 Da) to form an m/z 155.0 product ion. This occurs via a multi-center transition state where a fluorine atom abstracts a proton. The strength of the C-F bond makes the direct loss of a CF3 radical less prominent under low-energy CID compared to HF elimination, which is a known stabilizing pathway for trifluoromethylated aromatics 2[2].

  • Pyrimidine Ring Opening: At higher collision energies, the pyrimidine core undergoes retro-Diels-Alder-like ring opening or loss of CH3CN (-41 Da) from the 2-methylpyrimidine moiety, yielding lower mass fragments (e.g., m/z 134.0) 3[3].

G M Precursor Ion [M+H]+ m/z 193.1 F1 Primary Fragment [M+H - H2O]+ m/z 175.1 M->F1 - H2O (-18 Da) CE: 15 eV F2 Diagnostic Fragment [M+H - H2O - HF]+ m/z 155.0 F1->F2 - HF (-20 Da) CE: 30 eV F3 Ring Cleavage [M+H - H2O - CH3CN]+ m/z 134.0 F1->F3 - CH3CN (-41 Da) CE: 45 eV

ESI-MS/MS fragmentation pathway of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol.

Section 2: Comparative Performance Analysis

To objectively evaluate the analytical performance of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol, we compare it against two structural alternatives commonly encountered in analog synthesis:

  • Alternative A: (2,4-Dimethylpyrimidin-5-yl)methanol (-CH3 analog, [M+H]+ = 139.1)

  • Alternative B: (2-Methyl-4-chloropyrimidin-5-yl)methanol (-Cl analog, [M+H]+ = 159.0)

Table 1: MRM Transition and Sensitivity Comparison

Compound VariantPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Optimum CE (eV)Relative LODAssay Selectivity
-CF3 (Target) 193.1175.1 (-H2O)155.0 (-H2O, -HF)15 / 300.5 ng/mLHigh
-CH3 (Alt A) 139.1121.1 (-H2O)94.0 (-H2O, -HCN)12 / 252.0 ng/mLLow
-Cl (Alt B) 159.0141.0 (-H2O)105.0 (-H2O, -HCl)18 / 351.5 ng/mLMedium

Data Interpretation & Causality: The -CF3 compound exhibits superior bioanalytical selectivity. While the -CH3 analog fragments primarily via water loss (m/z 139 -> 121), this transition is highly generic and susceptible to high background noise in complex biological matrices. The -CF3 compound's qualifier transition of m/z 193 -> 155 (requiring the sequential loss of H2O and HF) is highly specific, resulting in a significantly lower Limit of Detection (LOD). The electron-withdrawing nature of the -CF3 group stabilizes the pyrimidine ring, requiring slightly higher Collision Energy (CE) but yielding exceptionally clean spectra 4[4]. Conversely, the -Cl analog suffers from isotopic dilution (35Cl and 37Cl), which splits the precursor ion current and inherently reduces overall sensitivity.

Section 3: Experimental Protocol for Method Optimization

A Self-Validating LC-MS/MS Workflow

To ensure trustworthy and reproducible bioanalytical data, the following step-by-step methodology must be employed for optimizing the detection of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol. This protocol is designed as a self-validating system: each step confirms the success of the previous one.

Step 1: Syringe Pump Infusion & Precursor Optimization

  • Preparation: Prepare a 100 ng/mL solution of the compound in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Infusion: Infuse directly into the ESI source at a steady flow rate of 10 µL/min.

  • Scan: Perform a Q1 full scan (m/z 100-300) in positive mode. Verify the base peak at m/z 193.1.

  • Tuning: Adjust the Declustering Potential (DP) to maximize the m/z 193.1 signal without inducing in-source fragmentation (target DP is typically 60-80 V).

Step 2: Product Ion Mapping (CID)

  • Isolation: Isolate the m/z 193.1 precursor in Q1.

  • Fragmentation: Perform a product ion scan (Q3) while ramping the Collision Energy (CE) from 10 to 50 eV in the collision cell.

  • Selection: Identify the maximum abundance for the quantifier (m/z 175.1, optimal CE ~15 eV) and qualifier (m/z 155.0, optimal CE ~30 eV) ions.

Step 3: LC Integration and Matrix Validation

  • Chromatography: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to leverage the compound's lipophilicity.

  • Mobile Phases: Mobile Phase A (0.1% Formic Acid in Water); Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Gradient: Run a ballistic gradient from 5% B to 95% B over 3 minutes. The lipophilic -CF3 group ensures strong retention (k' > 2), eluting away from early ion-suppressing matrix components.

  • Validation: Validate the MRM ratio (m/z 175 / m/z 155) in blank matrix extracts to ensure <15% variance from neat standards, confirming the absence of isobaric interference.

Workflow S1 1. Syringe Infusion Optimize Precursor (m/z 193.1) S2 2. CID Optimization Map Fragments (m/z 175.1, 155.0) S1->S2 S3 3. LC Method Dev Gradient Elution (C18 Column) S2->S3 S4 4. Matrix Validation Assess MRM Ratio & Ion Suppression S3->S4

Step-by-step self-validating LC-MS/MS method development workflow.

References
  • Application Note: Quantitative Analysis of 6-(Hydroxymethyl) Derivatives. BenchChem. 1

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega. 2

  • Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society.3

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed Intact Mass Spectrometry Assay. Semantic Scholar / ACS. 4

Sources

Bioavailability comparison of trifluoromethylated vs methylated pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Bioavailability and Pharmacokinetic Profiling: Trifluoromethylated vs. Methylated Pyrimidines

Pyrimidines represent a highly privileged scaffold in medicinal chemistry, serving as the core structure for numerous approved therapeutics ranging from kinase inhibitors to antiviral agents[1]. During lead optimization, the decision to functionalize a pyrimidine ring with a methyl (-CH₃) versus a trifluoromethyl (-CF₃) group fundamentally alters the molecule's pharmacokinetic (PK) and pharmacodynamic landscape[2]. While the "magic methyl" effect can enhance target affinity through subtle steric interactions, the strategic incorporation of a trifluoromethyl group is a proven strategy to overcome severe bioavailability bottlenecks[2].

This guide provides an objective, data-driven comparison of these two moieties, detailing the physicochemical causality behind their performance and the self-validating experimental workflows required to evaluate them.

Physicochemical Causality: The "Why" Behind the Profile

The divergent in vivo behavior of methylated versus trifluoromethylated pyrimidines is governed by three foundational physicochemical pillars:

A. Electronic Effects and pKa Modulation The trifluoromethyl group is a potent electron-withdrawing moiety, characterized by a high Hammett constant ( σm​=0.43 )[3]. When attached to a pyrimidine ring, the -CF₃ group exerts a strong inductive effect that pulls electron density away from the pyrimidine nitrogens. This significantly decreases the basicity of the heterocycle, lowering its pKa[3]. Consequently, the pyrimidine is less likely to be protonated at physiological pH (7.4). Because uncharged (neutral) molecules cross lipophilic cell membranes far more efficiently than their ionized counterparts, this pKa shift directly enhances passive intestinal absorption and oral bioavailability[3].

B. Lipophilicity and Membrane Partitioning Fluorine is highly electronegative, yet the C-F bonds in a -CF₃ group are tightly polarized, creating a bulky, hydrophobic electron cloud. The introduction of a -CF₃ group generally increases the partition coefficient (LogP) of the parent pyrimidine by +0.5 to +1.0 units compared to a -CH₃ group[4]. This enhanced lipophilicity drives better partitioning into the lipid bilayers of the gastrointestinal tract, improving Caco-2 permeability and cellular uptake[5].

C. Metabolic Stability and CYP450 Resistance The carbon-fluorine bond is one of the strongest in organic chemistry (approx. 116 kcal/mol), significantly stronger than the carbon-hydrogen bond (approx. 98 kcal/mol)[6]. Methyl groups attached to aromatic rings are classic metabolic hotspots; they are rapidly recognized by Cytochrome P450 (CYP) enzymes (such as CYP1A2) and undergo aliphatic oxidation to form hydroxymethyl derivatives, leading to rapid systemic clearance[7]. Replacing the -CH₃ with a -CF₃ group effectively blocks this oxidative liability because the enzymatic energy barrier to cleave the C-F bond is insurmountable for CYP450 enzymes[3][7].

G cluster_methyl Methylated Pyrimidine Pathway cluster_cf3 Trifluoromethylated Pyrimidine Pathway M_Pyr Pyrimidine-CH3 CYP CYP450 Oxidation M_Pyr->CYP M_Metab Pyrimidine-CH2OH (Rapid Clearance) CYP->M_Metab F_Pyr Pyrimidine-CF3 CYP_Block CYP450 Blocked (Steric/Electronic) F_Pyr->CYP_Block F_Stable Metabolic Stability (Prolonged Half-Life) CYP_Block->F_Stable

Metabolic degradation pathway: Vulnerability of -CH3 vs. CYP450 resistance of -CF3.

Quantitative Data Comparison

The table below summarizes the core quantitative differences between the two functional groups when appended to a pyrimidine scaffold.

Physicochemical PropertyMethylated Pyrimidine (-CH₃)Trifluoromethylated Pyrimidine (-CF₃)Impact on Pharmacokinetics
Bond Dissociation Energy ~98 kcal/mol (C-H)~116 kcal/mol (C-F)Higher C-F energy prevents CYP450 oxidative cleavage[6].
Hammett Constant ( σm​ ) -0.07 (Electron Donating)+0.43 (Electron Withdrawing)Lowers the pKa of the pyrimidine nitrogen, reducing protonation[3].
Lipophilicity ( Δ LogP) Baseline+0.5 to +1.0 relative to -CH₃Enhances lipid membrane partitioning and cell permeability[4].
Metabolic Liability High (Aliphatic oxidation)Very Low (Steric/electronic block)Prolongs in vivo half-life ( t1/2​ ) and reduces intrinsic clearance[3][7].
Steric Volume 16.8 ų42.6 ųAlters the spatial fit within target receptor binding pockets[2].

Self-Validating Experimental Methodologies

To objectively compare the bioavailability of these matched molecular pairs, researchers must employ rigorous, self-validating in vitro assays before advancing to in vivo models.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

Purpose: To quantify the intrinsic clearance ( CLint​ ) difference between the -CH₃ and -CF₃ analogs. Self-Validating Mechanism: The inclusion of a minus-NADPH control differentiates true enzymatic CYP-mediated clearance from non-specific chemical instability or protein binding[3].

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw HLM aliquots on ice.

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the test pyrimidine (1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the enzymatic reaction. Validation Control: In a parallel tube, add buffer instead of NADPH.

  • Sampling & Quenching: At defined intervals (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known internal standard.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining compound percentage versus time. Calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ )[3].

Protocol B: Caco-2 Cell Permeability Assay

Purpose: To evaluate intestinal absorption and predict oral bioavailability. Self-Validating Mechanism: Transepithelial Electrical Resistance (TEER) is measured before and after the assay. A TEER > 250 Ω⋅cm2 guarantees monolayer integrity, ensuring the measured transport is transcellular (drug-like) rather than paracellular leakage[5].

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (Transwell plates) and culture for 21 days until a fully differentiated, polarized monolayer forms[5].

  • Integrity Check: Measure TEER using a volt-ohm meter. Proceed only if the monolayer passes the > 250 Ω⋅cm2 threshold.

  • Dosing: Introduce the test pyrimidine (10 µM in HBSS buffer, pH 7.4) to the apical chamber to measure gut-to-blood (A-to-B) transport.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere.

  • Sampling: Extract aliquots from the basolateral receiver chamber at 30, 60, 90, and 120 minutes, replacing the extracted volume with fresh buffer.

  • Quantification: Analyze the samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ )[5].

Workflow N1 Compound Synthesis N2 HLM Stability Assay (In Vitro) N1->N2 Screen N3 Caco-2 Permeability (Absorption) N2->N3 Select N4 In Vivo PK (Bioavailability) N3->N4 Validate

Standard experimental workflow for validating pyrimidine pharmacokinetic profiles.

Case Studies in Drug Development

The theoretical benefits of trifluoromethylation are heavily validated in late-stage drug discovery:

  • TGR5 (GPBAR1) Agonists: During the optimization of pyrimidine-based TGR5 agonists, researchers synthesized matched molecular pairs differing only by a -CH₃ versus a -CF₃ group. The substitution of the methyl group with a trifluoromethyl group on the pyrimidine ring significantly altered the selectivity profile between human and murine receptors, demonstrating how the increased steric bulk (42.6 ų) and altered lipophilicity can be fine-tuned for precise target engagement[8].

  • Kinase Inhibitors (BCR-ABL/SRC): In the development of inhibitors targeting chronic myeloid leukemia, the strategic placement of methyl and trifluoromethyl groups on the pyrimidine core and adjacent phenyl rings was critical. The optimized trifluoromethylated derivatives successfully evaded rapid first-pass metabolism, yielding lead compounds with an extended half-life (>4 hours) and a highly favorable 24% oral bioavailability in rat models[9].

Sources

Benchmarking Reactivity of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol in Suzuki Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery programs increasingly rely on highly functionalized, electron-deficient heterocycles to improve metabolic stability and target affinity, building blocks like (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol (CAS: 1260648-82-5) have become invaluable. However, functionalizing the benzylic position of such heavily deactivated pyrimidines presents unique synthetic challenges.

This guide provides an objective, data-driven comparison of activation strategies for the Suzuki-Miyaura cross-coupling of this specific trifluoromethylated pyrimidine methanol. By benchmarking direct dehydroxylative coupling against in-situ and pre-activation methods, we provide researchers with scalable, self-validating protocols to maximize diarylmethane yields while minimizing off-target decomposition.

Mechanistic Rationale: Electronic Effects on Benzylic Coupling

The pyrimidine ring is inherently electron-deficient, making it highly reactive toward oxidative addition in standard cross-couplings compared to benzenoid analogs (1[1]). However, when targeting the C5-hydroxymethyl group, the strong inductive electron-withdrawing effect of the adjacent C4-trifluoromethyl (-CF 3​ ) group fundamentally alters the reactivity profile:

  • Suppressed Nucleophilicity: The -CF 3​ group pulls electron density away from the C5 position, making the hydroxyl oxygen a poor nucleophile. This renders direct, transition-metal-catalyzed dehydroxylative coupling (without exogenous activators) highly inefficient.

  • Accelerated Oxidative Addition: Once the hydroxyl group is converted into a competent leaving group (e.g., chloride or phosphonium), the lowered LUMO of the fluorinated pyrimidine significantly accelerates the oxidative addition of Pd(0) into the benzylic C–X bond.

  • Resistance to β -Hydride Elimination: Unlike standard alkyl electrophiles, the rigid heteroaromatic framework lacks β -hydrogens, stabilizing the intermediate alkyl-palladium(II) species and preventing the formation of alkene byproducts.

Because hydroxymethyl heteroaromatics are critical intermediates for bioactive molecule synthesis (2[2]), selecting the correct C–O activation pathway is the defining factor for a successful Suzuki coupling.

Activation Strategies & Pathway Visualization

To overcome the high activation energy of the C–O bond, two primary pathways are benchmarked: Pathway A (Pre-activation via chlorination) and Pathway B (In-situ activation using PyBroP). The use of PyBroP to activate C–O bonds in pyrimidines has proven highly effective in bypassing the isolation of sensitive intermediates (3[3]).

G Substrate (2-Methyl-4-(trifluoromethyl) pyrimidin-5-yl)methanol PathA Pathway A: Pre-Activation (SOCl2) Substrate->PathA PathB Pathway B: In-Situ Activation (PyBroP) Substrate->PathB Chloride Benzylic Chloride PathA->Chloride Phosphonium O-Phosphonium PathB->Phosphonium PdCat Pd(0) Oxidative Addition & Transmetalation Chloride->PdCat Aryl-B(OH)2, Base Phosphonium->PdCat Aryl-B(OH)2, Base Product Cross-Coupled Product PdCat->Product Reductive Elimination

Mechanistic pathways for Suzuki-Miyaura coupling of the target pyrimidine methanol.

Benchmarking Data: Comparative Reactivity

The table below summarizes the quantitative performance of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol against reference substrates. Standard Conditions: 1.0 eq electrophile, 1.2 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl 2​ , 2.0 eq K 2​ CO 3​ , 1,4-Dioxane/H 2​ O (4:1), 90 °C.

SubstrateActivation MethodTime (h)Yield (%)Mechanistic Observation
(2-Methyl-4-(CF 3​ )pyrimidin-5-yl)methanol None (Direct) 24< 5C–O bond remains inert to Pd(0) insertion.
(2-Methyl-4-(CF 3​ )pyrimidin-5-yl)methanol PyBroP (In-situ) 1278Clean conversion; trace homocoupling of boronic acid.
(2-Methyl-4-(CF 3​ )pyrimidin-5-yl)methanol SOCl 2​ (Pre-activation) 492 Fastest kinetics; highly electrophilic chloride intermediate.
(2-Methylpyrimidin-5-yl)methanolSOCl 2​ (Pre-activation)885Slower oxidative addition due to lack of -CF 3​ activation.
Benzyl alcoholSOCl 2​ (Pre-activation)1270Slower reaction; prone to minor decomposition pathways.

Key Takeaway: While in-situ activation (PyBroP) offers operational simplicity, the two-step pre-activation (SOCl 2​ ) route provides superior yields and faster kinetics, as the extreme electron deficiency of the resulting benzylic chloride perfectly primes it for rapid Pd(0) oxidative addition.

Standardized Experimental Protocols

Protocol A: Two-Step Pre-Activation (Highest Yield)

Step 1: Chlorination

  • Reaction: Dissolve (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol (1.0 eq, 5.0 mmol) in anhydrous DCM (0.2 M) under N 2​ and cool to 0 °C.

  • Addition: Add thionyl chloride (SOCl 2​ , 2.0 eq) dropwise over 10 minutes.

    • Causality: SOCl 2​ cleanly converts the poor -OH leaving group into a highly reactive chloride. The electron-deficient pyrimidine ring is completely inert to electrophilic aromatic substitution, ensuring exclusive reaction at the aliphatic alcohol.

  • Workup: Stir at room temperature for 2 hours. Concentrate in vacuo to remove excess SOCl 2​ and DCM. The resulting crude chloride is used immediately without column chromatography to prevent hydrolysis.

Step 2: Suzuki-Miyaura Coupling

  • Setup: Dissolve the crude benzylic chloride (1.0 eq) and phenylboronic acid (1.2 eq) in degassed 1,4-Dioxane/H 2​ O (4:1, 0.15 M).

  • Catalysis: Add K 2​ CO 3​ (2.0 eq) and Pd(dppf)Cl 2​ (0.05 eq).

    • Causality: Pd(dppf)Cl 2​ is specifically chosen because the large bite angle of the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate. This accelerates the rate-limiting reductive elimination step, outcompeting protodeboronation of the arylboronic acid.

  • Execution: Heat at 90 °C for 4 hours. Cool, dilute with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and purify via silica gel chromatography to afford the diarylmethane product.

Protocol B: One-Pot In-Situ Activation (Operational Simplicity)
  • Setup: To an oven-dried vial, add (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol (1.0 eq, 1.0 mmol), phenylboronic acid (1.5 eq), PyBroP (1.2 eq), and Pd(PPh 3​ ) 4​ (0.05 eq).

  • Activation: Suspend in anhydrous Toluene (0.2 M) and add Et 3​ N (3.0 eq).

    • Causality: Et 3​ N facilitates the reaction of the alcohol with PyBroP to form a reactive alkoxyphosphonium species in situ, completely bypassing the need to isolate moisture-sensitive benzylic halides.

  • Execution: Heat the sealed vial at 100 °C for 12 hours. Quench with aqueous NaHCO 3​ , extract with EtOAc, and purify via flash chromatography.

Conclusion

Functionalizing (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol via Suzuki coupling requires overcoming the poor nucleophilicity of its hydroxyl group. While direct coupling is unviable, converting the alcohol to a chloride or an O-phosphonium intermediate unlocks the latent reactivity of the -CF 3​ activated pyrimidine ring. For library synthesis where isolation is impractical, the PyBroP in-situ method is ideal. For scale-up and maximum yield, the two-step SOCl 2​ /Pd(dppf)Cl 2​ protocol remains the gold standard.

References

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.1

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.3

  • Palladium-catalyzed direct hydroxymethylation of aryl halides and triflates with potassium acetoxymethyltrifluoroborate. PubMed.2

Sources

Safety Operating Guide

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The disposal of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol requires rigorous logistical planning due to its specific molecular architecture. As a fluorinated pyrimidine derivative, it presents two distinct challenges for waste management: the presence of a nitrogenous heterocyclic ring and a highly stable trifluoromethyl (-CF3) group.

Standard solvent disposal methods are insufficient and environmentally hazardous for this compound. To build a compliant, safe, and self-validating waste management system, laboratories must align their protocols with advanced thermal destruction guidelines.

Mechanistic Causality: The Science of Fluorinated Waste Destruction

The critical factor in disposing of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol is the carbon-fluorine (C-F) bond. With a bond dissociation energy of approximately 485 kJ/mol, the C-F bond is one of the strongest in organic chemistry.

If this compound is routed to a standard non-halogenated waste incinerator (which typically operates between 600°C and 800°C), the molecule will undergo incomplete combustion. While the pyrimidine ring may degrade, the -CF3 group can detach intact or recombine to form volatile perfluorocarbons (e.g., CF4, C2F6) and highly toxic Products of Incomplete Combustion (PICs). Furthermore, any successful cleavage of the C-F bond generates corrosive Hydrogen Fluoride (HF) gas.

According to the , the complete mineralization of dense fluorinated compounds requires specialized high-temperature thermal destruction[1][2]. The incinerator must operate at temperatures exceeding 1100°C to break the C-F bonds, followed immediately by an alkali wet scrubbing system to neutralize the resulting HF gas into insoluble, environmentally benign calcium fluoride (CaF2) salts[3][4].

G A (2-Methyl-4-(trifluoromethyl) pyrimidin-5-yl)methanol B High-Temp Incinerator (>1100°C, >2s residence) A->B Halogenated Waste Stream C Combustion Gases (HF, NOx, CO2, H2O) B->C Thermal Cleavage (C-F / C-N) D Alkali Wet Scrubber (Ca(OH)2 Injection) C->D Gas Routing E Solid Precipitate (CaF2 to Landfill) D->E Chemical Neutralization F Clean Exhaust (Filtered CO2, N2) D->F Atmospheric Emission

Thermal degradation and emission control pathway for fluorinated pyrimidine waste.

Operational Disposal Protocols

To ensure environmental compliance and laboratory safety, researchers must implement the following step-by-step methodologies. Each protocol is designed as a self-validating system to prevent downstream logistical failures.

Protocol 1: Point-of-Generation Waste Segregation
  • Identify and Isolate: Immediately classify the effluent or unused reagent as "Halogenated Organic Waste." Do not mix this compound with non-halogenated solvents (e.g., pure ethanol, acetone, or hexanes).

    • Causality: Mixing dilutes the halogen concentration but risks the entire carboy being misrouted to a standard incinerator lacking HF scrubbers, leading to the illegal atmospheric release of acid gases.

  • Container Selection: Dispense the waste into a high-density polyethylene (HDPE) carboy or a PTFE-lined amber glass bottle.

    • Self-Validation: Inspect the container for a UN rating suitable for hazardous liquids (e.g., UN 1H1 for tight-head plastic drums). Ensure the cap seals hermetically without degrading upon inversion of the closed container.

  • Chemical Compatibility Check: Ensure no strong bases or strong oxidizers are present in the waste container.

    • Causality: The weakly acidic nature of the hydroxymethyl group, combined with the electron-withdrawing trifluoromethyl group, can lead to unwanted exothermic side reactions if mixed with incompatible reagents.

Segregation A Generate Waste: (2-Methyl-4-(trifluoromethyl) pyrimidin-5-yl)methanol B Contains Halogens? (Yes: -CF3 group) A->B C Halogenated Waste Stream (Red/Yellow Tag) B->C C-F Bonds Present D Verify Container: HDPE or PTFE-lined Glass C->D E Store in Flammables Cabinet with Secondary Containment D->E

Self-validating waste segregation workflow for fluorinated organics.

Protocol 2: Spill Response and Decontamination
  • Containment: Isolate the spill area immediately. Don appropriate PPE, including nitrile gloves (double-gloving recommended), tightly sealed safety goggles, and a flame-resistant lab coat.

  • Absorption: Apply an inert, non-combustible absorbent (e.g., diatomaceous earth, dry sand, or vermiculite) to the spill.

    • Causality: Inert absorbents prevent localized exothermic reactions that could volatilize the fluorinated compound into the breathing zone. Never use combustible materials like sawdust.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a dedicated hazardous waste bag or solid waste drum.

  • Surface Decontamination: Wash the affected area with a mild detergent and water, capturing the rinsate as halogenated aqueous waste.

    • Self-Validation: Wipe the cleaned surface with a dry pH paper; a neutral reading (pH 6-8) indicates that all residual acidic or basic cleaning agents have been successfully removed and the area is safe for normal use.

Quantitative Logistical Parameters

When handing off waste to a licensed Resource Conservation and Recovery Act (RCRA) vendor, ensure their facilities meet the thermodynamic requirements for fluorinated organics[5][6]. Summarized below are the critical parameters your vendor must guarantee.

ParameterOperational RequirementMechanistic Rationale
Waste Classification Halogenated Organic WasteContains >1% halogens (Fluorine) by weight, requiring specialized emission controls.
Incineration Temperature > 1100 °CExceeds the activation energy required to cleave the highly stable C-F bond (~485 kJ/mol).
Residence Time ≥ 2.0 secondsEnsures complete oxidation of intermediate fluorinated radicals into mineralized HF and CO2.
Exhaust Scrubbing Alkali Wet Scrubber (Ca(OH)2)Neutralizes corrosive Hydrogen Fluoride (HF) gas into insoluble Calcium Fluoride (CaF2) salts.
Container Compatibility HDPE or PTFE-lined GlassPrevents solvent leaching and resists chemical degradation from the pyrimidine derivative.

References

  • EPA Interim Guidance on the Destruction and Disposal of PFAS. U.S. Environmental Protection Agency. (2024).[Link]

  • Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States. National Institutes of Health / PMC. (2024).[Link]

  • The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study. MDPI Water. (2024).[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol
Reactant of Route 2
(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.